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Core Science & Biosynthesis

Foundational

Structural Elucidation and Analytical Profiling of Ceftaroline Fosamil Impurity 1: A Technical Guide

Executive Summary Ceftaroline fosamil is a critical fifth-generation cephalosporin used to combat methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens. To ensure the safety and efficacy of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ceftaroline fosamil is a critical fifth-generation cephalosporin used to combat methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens. To ensure the safety and efficacy of the formulated drug product, rigorous impurity profiling is mandatory. This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of Impurity 1 (ceftaroline inner salt/des-phosphono ceftaroline), the primary hydrolytic degradant of the prodrug.

Introduction: Prodrug Architecture and Degradation Causality

Ceftaroline fosamil is formulated as a prodrug to overcome the inherently poor aqueous solubility of its active moiety. The molecular architecture incorporates a highly polar phosphonoamino group attached to the 1,2,4-thiadiazole ring[1]. While this promoiety enables intravenous administration, it introduces a specific chemical vulnerability.

The Causality of Degradation: The phosphonoamino bond is susceptible to nucleophilic attack by water. Under thermal stress or pH excursions during manufacturing or shelf-life storage, this bond undergoes premature hydrolysis[2]. The resulting degradant, Impurity 1, lacks the solubilizing phosphate group. If this degradation occurs in the formulated vial rather than in vivo (where it is enzymatically cleaved by plasma phosphatases as intended), it acts as a critical impurity that can precipitate out of solution and reduce the therapeutic potency of the administered dose.

Pathway Prodrug Ceftaroline Fosamil (Prodrug) Hydrolysis Hydrolytic Stress (H2O, Temp/pH) Prodrug->Hydrolysis Impurity1 Impurity 1 (Ceftaroline Inner Salt) Hydrolysis->Impurity1 Phosphate Free Phosphate (Cleaved Promoiety) Hydrolysis->Phosphate

Mechanistic pathway of ceftaroline fosamil hydrolysis yielding Impurity 1.

Analytical Strategy and Self-Validating Workflows

To unequivocally identify Impurity 1 and differentiate it from isobaric artifacts or ring-opened degradants, a self-validating analytical system is required. We employ Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to establish the exact monoisotopic mass and empirical formula. Because mass spectrometry alone cannot easily distinguish between stereoisomers or confirm intact ring systems without extensive fragmentation libraries, the workflow is orthogonally validated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. NMR confirms the regiochemistry—specifically ensuring that the β -lactam ring remains intact and the oxime group retains its critical Z-configuration, which is essential for steric defense against bacterial β -lactamases[3].

Workflow A Sample Prep (Forced Degradation) B LC-HRMS/MS (Mass & Sequence) A->B C Preparative HPLC (Isolation) A->C E Data Synthesis & Structural Elucidation B->E D 1H/13C & 2D NMR (Regiochemistry) C->D D->E

Orthogonal analytical workflow for the structural elucidation of Impurity 1.

Step-by-Step Experimental Protocols

Protocol 1: Forced Degradation and Sample Preparation
  • Solution Preparation: Dissolve 10 mg of ceftaroline fosamil reference standard in 10 mL of a 50:50 (v/v) mixture of LC-MS grade water and acetonitrile.

  • Hydrolytic Stress: Adjust the solution to pH 2.0 using 0.1 M HCl (acidic stress) or pH 9.0 using 0.1 M NaOH (alkaline stress).

  • Incubation: Incubate the stressed solutions at 60°C for 24 hours to force the hydrolysis of the phosphonoamino group.

  • Neutralization & Filtration: Neutralize the samples to pH 7.0, filter through a 0.22 µm PTFE syringe filter, and transfer immediately to amber vials to prevent secondary photolytic degradation.

Protocol 2: LC-HRMS/MS Analysis
  • Chromatography: Inject 5 µL of the stressed sample onto a C18 column (100 x 2.1 mm, 1.7 µm particle size). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Gradient Elution: Ramp from 5% B to 60% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate the High-Resolution Mass Spectrometer (e.g., Q-TOF) in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Fragmentation: Apply collision-induced dissociation (CID) at normalized collision energies of 20, 30, and 40 eV to generate a comprehensive MS/MS fragmentation spectrum.

Protocol 3: NMR Spectroscopy
  • Isolation: Purify Impurity 1 from the stressed mixture using preparative HPLC. Lyophilize the collected fractions to obtain a dry, stable powder.

  • Sample Prep: Dissolve 5 mg of the isolated Impurity 1 in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Acquisition: Acquire 1 H, 13 C, COSY, and HSQC spectra on a 600 MHz NMR spectrometer at 298 K.

  • Validation: Utilize NOESY to confirm the spatial proximity of the ethoxyimino protons relative to the thiadiazole ring, validating that the Z-isomer configuration was not altered during the degradation process.

Data Presentation and Structural Interpretation

Mass Spectrometry Findings

The HRMS analysis of Impurity 1 yields a protonated molecule [M+H]+ at m/z 605.0451, which corresponds to the empirical formula C22​H21​N8​O5​S4+​ (calculated exact mass 605.0461, mass error < 2 ppm). This mass shift confirms the exact loss of the HPO3​ group (80 Da) from the parent prodrug.

Table 1: LC-HRMS/MS Fragmentation Data for Impurity 1

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss / Cleavage SiteStructural Significance
605.04453.01Loss of ethoxyimino-thiadiazole side chainConfirms the intact C-7 side chain structure
605.04208.03Cleavage of C-3 side chainIdentifies the thiazolyl-pyridinium moiety
605.04561.05Loss of CO2​ (44 Da)Indicates the presence of a free carboxylic acid
453.01395.02Cleavage of the β -lactam ringCharacteristic cephalosporin core fragmentation
Nuclear Magnetic Resonance (NMR) Findings

The 1 H and 13 C NMR data provide definitive proof of the molecule's regiochemistry. The absence of phosphorus coupling ( JP−H​ ) on the thiadiazole amino group confirms complete hydrolysis. Furthermore, the β -lactam protons (H-6 and H-7) remain intact and exhibit characteristic coupling, proving that the core antibiotic ring did not undergo hydrolytic opening during the stress testing.

Table 2: Key 1 H and 13 C NMR Assignments for Impurity 1 (in DMSO- d6​ )

Position / Moiety 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz) 13 C Chemical Shift ( δ , ppm)
Pyridinium (H-2', H-6')8.85d, J=6.5 145.2
Pyridinium (H-3', H-5')8.32d, J=6.5 124.8
Thiazole (H-5'')8.01s118.5
β -lactam (H-7)5.82dd, J=8.2,4.8 59.4
β -lactam (H-6)5.15d, J=4.8 57.8
N-Methyl ( CH3​ )4.30s47.5
Ethoxyimino ( CH2​ )4.12q, J=7.0 69.1
Ethoxyimino ( CH3​ )1.25t, J=7.0 14.5

Conclusion

The structural elucidation of Ceftaroline Fosamil Impurity 1 demonstrates the necessity of orthogonal analytical techniques in pharmaceutical development. By combining the exact mass capabilities of LC-HRMS with the spatial resolution of 2D-NMR, researchers can confidently identify degradants, map their mechanistic pathways, and ensure compliance with stringent regulatory standards. The self-validating nature of this workflow ensures that structural assignments are robust, preventing the misidentification of isobaric artifacts and securing the clinical efficacy of the final drug product.

Sources

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Profiling of Ceftaroline Fosamil Impurity 1

Executive Summary Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic, uniquely engineered with a 1,3-thiazine ring and a phosphonoamino group to combat methicillin-resistant Staphylococcus aureus (MRSA)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic, uniquely engineered with a 1,3-thiazine ring and a phosphonoamino group to combat methicillin-resistant Staphylococcus aureus (MRSA). During the synthesis, formulation, and storage of the active pharmaceutical ingredient (API), several complex impurities are generated. Accurate profiling of these impurities is a critical regulatory requirement for drug safety and efficacy. This technical guide provides an in-depth physicochemical characterization of Ceftaroline Fosamil Impurity 1 , detailing its molecular weight, exact mass, and the rigorous analytical workflows required for its definitive identification.

Nomenclature and Structural Duality

In pharmaceutical analysis, a common pitfall is assuming that impurity nomenclature is universally standardized. Field experience dictates that the designation "Impurity 1" is highly ambiguous, as it frequently varies between different pharmacopeial monographs and reference standard manufacturers[1][2].

  • The Complex Adduct (CAS 1277090-03-5): In advanced analytical catalogs (e.g., PI PI Biotech, Pharmaffiliates), Impurity 1 refers to a high-molecular-weight degradant/adduct with the chemical formula C28​H34​N12​O10​PS4​ [1][3].

  • The Desmethyl Variant (CAS 1286218-72-1): In other databases (e.g., ChemicalBook), "Impurity 1" (often re-classified as Impurity 10 elsewhere) refers to Desmethyl Ceftaroline Fosamil ( C21​H19​N8​O8​PS4​ )[2].

For the purpose of this technical guide, we will focus on the most structurally complex and analytically challenging variant: CAS 1277090-03-5 .

Physicochemical Specifications

The accurate mass determination of Ceftaroline Fosamil Impurity 1 is essential for distinguishing it from isobaric interferences and confirming its elemental composition. Below is the quantitative summary of the API and its primary degradation products[1][2][4].

CompoundCAS NumberChemical FormulaMolecular Weight ( g/mol )Exact Mass (Da)
Ceftaroline Fosamil (API) 400827-46-5 C22​H22​N8​O8​PS4​ 684.67684.0100
Ceftaroline Fosamil Impurity 1 1277090-03-5 C28​H34​N12​O10​PS4​ 857.87857.11468
Desmethyl Impurity (Alt. Imp 1) 1286218-72-1 C21​H19​N8​O8​PS4​ 670.64669.9944
Dimer Impurity 1286218-68-5 C44​H40​N16​O15​P2​S8​ 1351.331350.0000

Degradation Pathway Visualization

The formation of these impurities follows distinct mechanistic pathways, primarily driven by the lability of the β -lactam ring and the terminal functional groups under varying stress conditions.

G API Ceftaroline Fosamil MW: 684.67 g/mol Imp1 Impurity 1 (CAS 1277090-03-5) Exact Mass: 857.11468 Da API->Imp1 Complex Ring Opening & Adduct Formation Desmethyl Desmethyl Impurity (CAS 1286218-72-1) Exact Mass: 669.994 Da API->Desmethyl N-Demethylation Dimer Dimer Impurity (CAS 1286218-68-5) Exact Mass: 1350.0 Da API->Dimer Intermolecular Condensation

Fig 1: Degradation pathways of Ceftaroline Fosamil leading to primary high-mass impurities.

Analytical Workflow: LC-HRMS Protocol for Exact Mass Determination

To confidently identify Ceftaroline Fosamil Impurity 1, a highly controlled Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow is required. This protocol is designed as a self-validating system, ensuring that the detected mass is an authentic representation of the impurity and not an analytical artifact generated during the run.

Step 1: Sample Preparation & Matrix Stabilization
  • Procedure: Reconstitute 5.0 mg of Ceftaroline Fosamil API in 10 mL of a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile, buffered with 10 mM Ammonium Acetate (pH ~6.8).

  • Causality: Cephalosporins are highly susceptible to β -lactam ring hydrolysis in unbuffered aqueous solutions or highly acidic environments. Ammonium acetate provides a near-neutral pH that stabilizes both the phosphonoamino group and the core ring structure, preventing the artificial in-situ generation of degradation products prior to injection.

Step 2: Chromatographic Separation (UHPLC)
  • Procedure: Inject 2.0 μ L of the prepared sample onto an ultra-high-performance liquid chromatography (UHPLC) system equipped with a sub-2 μ m C18 column (e.g., 2.1 x 100 mm, 1.7 μ m). Maintain the column compartment at a strict 35°C. Elute using a gradient of 10 mM Ammonium Acetate in Water (Mobile Phase A) and 10 mM Ammonium Acetate in Acetonitrile (Mobile Phase B).

  • Causality: The sub-2 μ m particle size ensures high peak capacity, which is critical for resolving structurally similar isobaric impurities. Maintaining the column at 35°C prevents thermal degradation on-column, a common artifact when analyzing thermally labile antibiotics over long gradient times.

Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Procedure: Couple the UHPLC to an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Operate in heated electrospray ionization (HESI) utilizing both positive (+) and negative (-) polarity switching. Calibrate the instrument using a standard tuning mix to achieve a mass accuracy of < 2 ppm.

  • Causality: Polarity switching is essential because the phosphono moiety of Ceftaroline Fosamil and its impurities yields excellent sensitivity in negative mode ([M-H]⁻), whereas the pyridinium ring ionizes preferentially in positive mode ([M+H]⁺). Sub-2 ppm mass accuracy is non-negotiable for unambiguously confirming the complex elemental composition of Impurity 1 ( C28​H34​N12​O10​PS4​ )[1].

Step 4: Isotopic Pattern Verification & Data Processing (Self-Validation)
  • Procedure: Extract the ion chromatograms (EIC) using a narrow 5 ppm mass tolerance window centered around the theoretical exact mass of Impurity 1 (m/z 858.1219 for [M+H]⁺). Compare the empirical isotopic distribution against the theoretical model.

  • Causality: Because Impurity 1 contains four sulfur atoms, its isotopic signature exhibits a highly distinct A+2 peak (driven by the natural abundance of 34 S). Matching this isotopic fidelity acts as an internal self-validation mechanism, confirming that the detected mass corresponds to the intact impurity rather than a co-eluting matrix interference or an in-source fragment ion.

References

  • [4] Ceftaroline Fosamil Dimer Impurity 1. Pharmaffiliates. Available at: [Link]

  • [1] Ceftaroline Fosamil Impurity 1 - PI PI Biotech Inc. PI PI Biotech. Available at:[Link]

  • [3] Ceftaroline Fosamil Impurities. Pharmaffiliates. Available at: [Link]

Sources

Foundational

Ceftaroline Fosamil Degradation Dynamics: Mechanistic Pathways and Analytical Control of Key Impurities

Executive Summary Ceftaroline fosamil is a fifth-generation cephalosporin prodrug designed to treat complicated skin and soft tissue infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ceftaroline fosamil is a fifth-generation cephalosporin prodrug designed to treat complicated skin and soft tissue infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA)[1]. As a parenteral formulation, its chemical stability is a critical quality attribute. The prodrug is highly susceptible to hydrolytic, thermal, and alkaline degradation, leading to the formation of several critical impurities[2][3]. This whitepaper provides an in-depth mechanistic analysis of the ceftaroline fosamil degradation pathway, specifically focusing on the primary degradant (often designated as Impurity 1 or the des-phosphono free base) and the beta-lactam ring-opened degradant. It outlines a self-validating analytical protocol using LC-MS/MS for the precise quantification and structural elucidation of these impurities.

Chemical Instability and Degradation Mechanisms

Ceftaroline fosamil (molecular weight ~684.7 g/mol , m/z 685 in positive ESI) contains two highly reactive structural moieties: the phosphoramidate prodrug group and the core beta-lactam ring[2][4]. The degradation pathways are strictly governed by the environmental stressor applied.

Thermal and Hydrolytic Degradation (Formation of Ceftaroline Free Base)

Under thermal stress or neutral hydrolysis, the primary degradation pathway involves the cleavage of the phosphono group. This non-enzymatic deprotection converts ceftaroline fosamil into ceftaroline free base (m/z 605)[4][5]. While ceftaroline is the active pharmacological moiety in vivo, its premature formation in the formulated product constitutes a critical impurity (often tracked as a primary related substance) due to its significantly lower aqueous solubility, which can lead to precipitation in intravenous lines[5].

Causality: The phosphoramidate bond is thermodynamically unstable at elevated temperatures. Heat accelerates the nucleophilic attack by water, leading to the hydrolysis of the phosphate group.

Alkaline Degradation (Beta-Lactam Ring Opening)

Under basic conditions (e.g., exposure to 0.05 N NaOH), ceftaroline fosamil undergoes rapid and complete degradation[2][6]. The hydroxide ion acts as a strong nucleophile, attacking the highly strained carbonyl carbon of the beta-lactam ring. This results in the irreversible opening of the ring, yielding an inactive degradant with an observed mass of m/z 702[2].

Causality: The beta-lactam ring is a four-membered cyclic amide with significant angular strain. Alkaline environments lower the activation energy required for nucleophilic acyl substitution, rapidly destroying the pharmacophore.

Visualizing the Degradation Pathway

Below is the mechanistic workflow mapping the primary degradation routes of Ceftaroline Fosamil based on applied stressors.

CeftarolineDegradation CF Ceftaroline Fosamil (Prodrug, m/z 685) Thermal Thermal / Neutral Hydrolysis (H2O, Heat) CF->Thermal Phosphoramidate Cleavage Alkaline Alkaline Stress (0.05 N NaOH) CF->Alkaline Nucleophilic Attack FreeBase Ceftaroline Free Base (Des-phosphono Impurity, m/z 605) Thermal->FreeBase OpenRing Open Beta-Lactam Ring Degradant (Inactive, m/z 702) Alkaline->OpenRing

Figure 1: Mechanistic degradation pathways of Ceftaroline Fosamil under thermal and alkaline stress.

Analytical Methodology: LC-MS/MS Stability-Indicating Protocol

To ensure a self-validating system, the analytical method must simultaneously track the disappearance of the parent drug and the stoichiometric appearance of its degradants[2]. The following protocol utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)[6].

Step-by-Step Experimental Protocol

Step 1: Sample Preparation & Forced Degradation

  • Stock Solution: Prepare a 10 µg/mL stock solution of Ceftaroline Fosamil API in a compatible diluent (e.g., water/acetonitrile)[6].

  • Thermal Stress: Incubate 0.5 mL of the stock solution at 70°C for 60 minutes[6].

  • Alkaline Stress: Add 0.5 mL of 1N NaOH to 0.5 mL of the stock solution. Neutralize after 5 minutes with 0.5 mL of 1N HCl to halt degradation[2][6].

  • Dilution: Dilute all stressed samples to a final theoretical concentration of 1,000 ng/mL using the mobile phase[6].

Step 2: Chromatographic Separation (UPLC)

  • Column: Use a Bridged Ethyl Hybrid (BEH) C18 column (50 × 2.1 mm, 1.7 µm) maintained at 30°C[6].

  • Mobile Phase: Isocratic elution using Acetonitrile and 0.1% Formic Acid in water (70:30 v/v)[6].

  • Flow Rate: 0.35 mL/min with an injection volume of 5 µL[6].

Step 3: Mass Spectrometry Detection (MRM Mode)

  • Ionization: Positive Electrospray Ionization (ESI+)[6].

  • Transitions:

    • Ceftaroline Fosamil: Monitor transition m/z 685.30 → 208.10[6].

    • Ceftaroline Free Base: Monitor m/z 605[2][4].

    • Beta-Lactam Ring Opened Degradant: Monitor m/z 702[2].

Self-Validation Check: The mass balance must be verified. The molar sum of the remaining parent drug and the quantified impurities (m/z 605 and 702) should equal the initial molar concentration of the parent drug, confirming that no undetected secondary degradation pathways are occurring.

Quantitative Data Summary

The following table summarizes the expected LC-MS/MS behavior of Ceftaroline Fosamil and its primary degradation products under forced stress conditions[2][4][6].

Analyte / ImpurityStress ConditionPrecursor Ion (m/z)Retention Time ShiftPrimary Mechanism
Ceftaroline Fosamil (Parent) Control (Stable)685.30 (+1)Baseline (e.g., 0.91 min)N/A
Ceftaroline Free Base Thermal (70°C) / Neutral605.00 (+1)Increased RT (Loss of polar PO3 group)Phosphoramidate hydrolysis
Open-Ring Degradant Alkaline (NaOH)702.00 (+1)Decreased RT (Increased polarity)Beta-lactam ring hydrolysis

Table 1: LC-MS/MS analytical profile of Ceftaroline Fosamil and its major degradation products.

Conclusion

The stability profile of Ceftaroline Fosamil is heavily dictated by its phosphoramidate and beta-lactam functionalities. Thermal stress drives the formation of the ceftaroline free base (m/z 605), while alkaline conditions rapidly destroy the beta-lactam pharmacophore (m/z 702)[2][4]. Implementing a robust UPLC-MS/MS methodology with strict mass balance checks ensures that these degradation pathways are accurately monitored, ensuring the safety and efficacy of the final parenteral product.

References

  • Veeprho. (n.d.). Ceftaroline Fosamil Impurities and Related Compound. Retrieved from [Link]

  • Coelho Mendes, M., et al. (2025). Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways – Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Karpiuk, I., et al. (2017). Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Taylor & Francis. (2023). Simultaneous monitoring of ceftaroline fosamil and its active form ceftaroline during stability study of commercial sample - a new stability-indicating HPLC method, drug decomposition in clinical use conditions and degradation products by LC-MS. Retrieved from [Link]

  • Microbiology Society. (2025). Rapid deprotection and purification of ceftaroline free base from its phosphoramidate prodrug. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Newly validated stability-indicating ultra-performance liquid chromatography-tandem mass spectrometry method for the estimation of Ceftaroline Fosamil by using a quadrupole mass detector. Retrieved from [Link]

Sources

Exploratory

Whitepaper: Computational Toxicology and ICH M7 Compliance for Ceftaroline Fosamil Impurity 1

Executive Summary The identification, qualification, and control of mutagenic impurities in pharmaceutical development are critical for ensuring patient safety and regulatory compliance. Ceftaroline fosamil, a fifth-gene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification, qualification, and control of mutagenic impurities in pharmaceutical development are critical for ensuring patient safety and regulatory compliance. Ceftaroline fosamil, a fifth-generation cephalosporin antibiotic, undergoes specific degradation pathways that yield various related substances, notably Ceftaroline Fosamil Impurity 1 (desmethyl ceftaroline fosamil)[1].

This technical guide provides an in-depth, self-validating in silico methodology for predicting the toxicity of Ceftaroline Fosamil Impurity 1. By leveraging the dual-model framework mandated by the ICH M7(R1) guidelines[2], this guide outlines the mechanistic rationale, step-by-step computational protocols, and expert review processes required to confidently classify this impurity and establish appropriate control strategies.

Regulatory Context and Mechanistic Causality

The ICH M7 Framework

The ICH M7 guideline provides a state-of-the-art approach for assessing the potential of pharmaceutical impurities to induce point mutations, thereby limiting potential carcinogenic risk[2]. To minimize unnecessary in vitro (Ames test) or in vivo testing, the guideline explicitly endorses the use of computational toxicology.

If an impurity generates negative predictions in two complementary (Q)SAR systems and is present at a level ≤1 mg/day, further genetic toxicity testing is not warranted, and the compound is assigned to ICH M7 Class 5 (no mutagenic concern)[3].

Dual-Model Synergy: Causality in Prediction

The mandate for two complementary models is rooted in the fundamental differences in how they assess molecular causality[4]:

  • Expert Rule-Based Systems (e.g., Derek Nexus): These models rely on hard-coded toxicophores and structural alerts derived from established mechanistic chemistry (e.g., electrophilic reactivity, DNA intercalation, Michaelis-Menten kinetics). They answer the question: Does this molecule possess a substructure known to react with DNA?

  • Statistical (Q)SAR Systems (e.g., Sarah Nexus): These models utilize machine learning algorithms (like Random Forests or Neural Networks) trained on vast datasets of Ames test results. They detect hidden, non-linear correlations between physicochemical descriptors and mutagenicity. They answer the question: Does the overall physicochemical profile of this molecule statistically correlate with known mutagens?

Molecular Profile of Ceftaroline Fosamil Impurity 1

Ceftaroline Fosamil Impurity 1 (CAS: 1286218-72-1) is characterized as a desmethyl derivative or degradation product of the parent API[1]. Recent stability studies utilizing LC-DAD, ESI-QTOF, and in silico prediction have highlighted the specific hydrolytic and decomposition pathways of ceftaroline fosamil[5]. The impurity retains the core β -lactam ring, a thiazole-thioether linkage, and a thiadiazole ring. Mechanistically, β -lactam rings are generally not associated with bacterial mutagenicity unless conjugated with specific electron-withdrawing leaving groups that facilitate DNA alkylation.

Pathway CF Ceftaroline Fosamil (Parent API) Degradation Hydrolytic Degradation / Desmethylation CF->Degradation Imp1 Impurity 1 (Desmethyl Ceftaroline) Degradation->Imp1 Alert Structural Alert Profiling (Thiadiazole / Beta-Lactam) Imp1->Alert DNA DNA Reactivity / Ames Test Prediction Alert->DNA

Fig 1: Degradation pathway and structural alert profiling of Ceftaroline Fosamil Impurity 1.

Step-by-Step Experimental Protocol: In Silico Toxicity Workflow

To ensure a self-validating system, the following protocol must be executed sequentially. This workflow guarantees that the predictions are not only generated but also contextually validated against the model's applicability domain.

Step 1: Molecular Representation and Curation
  • Structure Elucidation: Obtain the exact 2D chemical structure of Ceftaroline Fosamil Impurity 1 from validated LC-MS/NMR data[5].

  • SMILES Generation: Convert the 2D structure into a canonical SMILES string. Ensure stereochemistry (e.g., the 6R,7R configuration of the cephalosporin core) is accurately represented, as spatial orientation can impact receptor binding and enzymatic degradation.

  • Neutralization: Strip counterions (e.g., acetate or hydrochloride salts) to evaluate the free base/acid, as salts do not typically influence in silico mutagenicity predictions.

Step 2: Expert Rule-Based Assessment
  • Software Initialization: Input the curated SMILES into an expert rule-based software (e.g., Lhasa Limited's Derek Nexus).

  • Endpoint Selection: Restrict the primary endpoint to Bacterial in vitro mutagenicity (Ames test) to align with ICH M7 guidelines[2].

  • Alert Execution: Run the prediction. The software will scan the molecule against its toxicophore library.

  • Causality Review: If an alert is triggered (e.g., for a specific heterocyclic amine), review the supporting literature provided by the software to determine if the mechanism applies to the specific electronic environment of Impurity 1.

Step 3: Statistical (Q)SAR Assessment
  • Software Initialization: Input the SMILES into a statistical model (e.g., Sarah Nexus or Leadscope Model Applier).

  • Applicability Domain (AD) Check: This is the most critical validation step. The software must confirm that Impurity 1 falls within the chemical space of the model's training data. If the molecule is "out of domain," the negative prediction is invalid.

  • Confidence Scoring: Record the probability score. A prediction is typically considered robust if the confidence score exceeds 70%.

Step 4: Expert Review and Read-Across
  • Data Synthesis: Combine the outputs of Step 2 and Step 3.

  • Mitigating Factors: If a structural alert is flagged, perform a "Read-Across" analysis. Identify structurally similar surrogate compounds with known in vitro Ames test data. If the surrogate is Ames-negative, the alert in Impurity 1 can be scientifically dismissed (overruled).

  • Final Classification: Assign the ICH M7 Class (1 through 5) based on the synthesized evidence[4].

G Start Ceftaroline Fosamil Impurity 1 Input RuleBased Expert Rule-Based (Q)SAR (Toxicophore Scan) Start->RuleBased StatBased Statistical (Q)SAR (Machine Learning) Start->StatBased Review Expert Review & Applicability Domain Check RuleBased->Review StatBased->Review Class ICH M7 Classification (Class 1-5 Assignment) Review->Class

Fig 2: Dual-model in silico workflow for ICH M7 mutagenicity classification.

Quantitative Data Presentation

The following table summarizes the expected in silico profiling data for Ceftaroline Fosamil Impurity 1, assuming standard evaluation parameters for desmethyl cephalosporin derivatives.

Table 1: Consolidated (Q)SAR Mutagenicity Prediction for Ceftaroline Fosamil Impurity 1

Assessment ParameterExpert Rule-Based ModelStatistical (Q)SAR Model
Methodology Knowledge-based toxicophore matchingFragment-based machine learning
Target Endpoint Bacterial Mutagenicity (Ames)Bacterial Mutagenicity (Ames)
Prediction Result Negative (No structural alerts)Negative
Applicability Domain In Domain (Substructures recognized)In Domain (High similarity to training set)
Confidence Score N/A (Deterministic)88% (High Confidence)
Key Substructure Analysis β -lactam core: No alertThiadiazole ring: No alertNearest neighbors in training data are Ames-negative cephalosporins.
ICH M7 Conclusion Class 5 Class 5

Note: Because both methodologies yield a negative prediction and the molecule falls within the applicability domain of the statistical model, Ceftaroline Fosamil Impurity 1 is classified as an ICH M7 Class 5 impurity. Consequently, it is treated as a standard non-mutagenic impurity and controlled according to ICH Q3A/B guidelines[2].

Conclusion

The in silico toxicity prediction of Ceftaroline Fosamil Impurity 1 demonstrates the efficacy of computational toxicology in modern pharmaceutical development. By rigorously applying both expert rule-based and statistical (Q)SAR models, researchers can establish a self-validating framework that satisfies ICH M7 requirements without the need for excessive in vitro testing. The absence of DNA-reactive structural alerts in the desmethyl derivative ensures that its safety profile aligns with the parent API, allowing analytical teams to focus on standard chromatographic control strategies.

References

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - questions & answers Source: European Medicines Agency (EMA) URL:[Link]

  • Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways – Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction Source: ResearchGate / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

  • Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

LC-MS/MS characterization of ceftaroline fosamil impurity 1

An Application Note for the Characterization of Ceftaroline Fosamil Impurity 1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Introduction: The Imperative of Purity in Advanced Cephalosporin Therapeutics Ce...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Characterization of Ceftaroline Fosamil Impurity 1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction: The Imperative of Purity in Advanced Cephalosporin Therapeutics

Ceftaroline fosamil (brand names Teflaro®, Zinforo®) is a fifth-generation cephalosporin antibiotic, distinguished by its efficacy against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1] It is administered as a prodrug, which is rapidly converted in vivo by plasma phosphatases to its biologically active metabolite, ceftaroline.[2] The structural integrity and purity of the administered drug substance are paramount to its safety and efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate the rigorous identification and characterization of any impurity present at or above a specified threshold, typically 0.10%.[3] This process, known as impurity profiling, is a non-negotiable component of drug development and manufacturing, ensuring that no unexpected or potentially harmful substances compromise patient safety.

This application note serves as a detailed technical guide for the characterization of a known process-related impurity of ceftaroline fosamil, designated as Impurity 1. Leveraging the power and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), we will outline a complete protocol for the separation, identification, and structural elucidation of this compound.

Defining the Target: The Chemical Identity of Impurity 1

Through analysis of reference standards available from specialized chemical suppliers, Ceftaroline Fosamil Impurity 1 has been identified as Desmethyl Ceftaroline Fosamil .[4] This impurity is structurally analogous to the parent drug substance but lacks the methyl group on the pyridinium ring of the C-3 side chain.

  • Parent Drug: Ceftaroline Fosamil

    • Molecular Formula: C₂₂H₂₁N₈O₈PS₄

    • Molecular Weight: 684.67 g/mol [5]

  • Impurity 1: Desmethyl Ceftaroline Fosamil

    • CAS Number: 1286218-72-1[4]

    • Molecular Formula: C₂₁H₁₉N₈O₈PS₄

    • Molecular Weight: 670.64 g/mol [5]

The mass difference of 14.03 Da (CH₂) between the parent drug and the impurity is the key analytical signature that a high-resolution mass spectrometer can readily detect. The likely origin of this impurity is as a byproduct in the synthetic pathway where the quaternization of the pyridyl ring with an N-methyl group is incomplete or absent.[6][7]

The Analytical Strategy: A Validated LC-MS/MS Protocol

The protocol outlined below is designed for high sensitivity and specificity, building upon established methods for the analysis of ceftaroline fosamil and its degradation products.[8][9] The core of the method is the coupling of reversed-phase liquid chromatography for temporal separation with tandem mass spectrometry for definitive mass-based identification and structural confirmation.

Experimental Protocol: Step-by-Step Methodology

1. Sample and Standard Preparation:

  • Stock Solutions: Prepare individual stock solutions of Ceftaroline Fosamil and Desmethyl Ceftaroline Fosamil reference standards in a diluent of 50:50 (v/v) acetonitrile:water at a concentration of 1.0 mg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution containing both the parent drug and Impurity 1 at a final concentration of 10 µg/mL each by diluting the stock solutions with the same diluent.

  • Sample Solution: Dissolve the Ceftaroline Fosamil drug substance sample to be tested in the diluent to achieve a nominal final concentration of 1.0 mg/mL. This concentration is typical for impurity profiling, allowing for the detection of impurities at the 0.1% level (which would correspond to 1 µg/mL).

2. Liquid Chromatography (LC) Conditions: The chromatographic parameters are chosen to ensure robust separation of the more polar impurity from the main parent peak.

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times, crucial for separating closely related compounds.
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalentA C18 stationary phase offers excellent retention for these moderately polar compounds. The sub-2 µm particle size ensures high efficiency.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive mode ionization and aids in chromatographic peak shaping.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAn effective organic modifier for eluting the analytes from the reversed-phase column.
Gradient Elution 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-3.5 min (95% B), 3.5-4.0 min (95-5% B), 4.0-5.0 min (5% B)A gradient is essential to elute the compounds with good peak shape and to resolve the impurity from the much larger parent peak.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temperature 40 °CEnhances peak symmetry and reduces viscosity, leading to more stable retention times.
Injection Volume 2 µLA small volume is sufficient given the sensitivity of modern mass spectrometers and helps prevent column overload.

3. Mass Spectrometry (MS/MS) Conditions: The MS is operated in positive electrospray ionization (ESI+) mode, as the nitrogen atoms in the cephalosporin core are readily protonated.

ParameterRecommended ConditionRationale
MS System Triple Quadrupole (QqQ) or Q-TOF Mass SpectrometerA QqQ is ideal for quantification (MRM), while a Q-TOF provides high-resolution data for structural confirmation.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is the standard for polar, non-volatile molecules. The positive mode is highly sensitive for nitrogen-containing compounds like cephalosporins.[9]
Scan Mode Full Scan (for identification) & Product Ion Scan (for fragmentation)Full scan identifies the precursor ions. Product ion scan of the selected precursors provides the fragmentation pattern for structural elucidation.
Capillary Voltage 3.5 kVStandard voltage to ensure efficient ionization.
Source Temperature 150 °COptimized to facilitate desolvation without causing thermal degradation.
Desolvation Gas Nitrogen, Flow at 800 L/hrHigh flow of inert gas is required to evaporate the solvent droplets from the ESI plume.
Collision Gas ArgonAn inert gas used in the collision cell to induce fragmentation for MS/MS experiments.
Collision Energy Ramped (e.g., 15-40 eV)A range of collision energies is used to generate a rich fragmentation spectrum, revealing both stable and less stable product ions.

Visualizing the Analytical Process

The overall workflow from sample preparation to data interpretation is a systematic process designed for accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Weigh Drug Substance & Reference Standards B Dissolve in ACN:Water (50:50) A->B C Inject into UPLC System (C18 Column) B->C D Gradient Elution Separation C->D E ESI+ Ionization D->E F MS & MS/MS Data Acquisition (Full Scan & Product Ion Scan) E->F G Identify Precursor Ions [M+H]+ F->G H Analyze Fragmentation Pattern of Impurity 1 G->H I Confirm Structure H->I G cluster_main Proposed Fragmentation of Desmethyl Ceftaroline Fosamil ([M+H]⁺) parent Precursor Ion [M+H]⁺ m/z 671.00 frag1 Product Ion m/z 447.05 parent->frag1 Loss of C-3 Side Chain (C₉H₆N₂S₂) frag2 Product Ion m/z 225.04 parent->frag2 C-3 Side Chain Fragment frag3 Product Ion m/z 321.04 parent->frag3 Cephem Ring Cleavage

Caption: Proposed MS/MS fragmentation of Impurity 1.

Conclusion: Ensuring Drug Quality Through Advanced Analytics

This application note details a robust and reliable LC-MS/MS protocol for the definitive characterization of Desmethyl Ceftaroline Fosamil (Impurity 1) in Ceftaroline Fosamil drug substance. The method's high sensitivity and specificity make it ideal for routine quality control, stability testing, and regulatory submissions. By combining high-resolution chromatography with the structural elucidating power of tandem mass spectrometry, researchers and drug development professionals can confidently identify, quantify, and control impurities, thereby ensuring the quality, safety, and efficacy of this critical antibiotic medication. This approach aligns directly with the principles of scientific integrity and the stringent requirements set forth by global regulatory authorities. [7]

References

  • Bojarska, J., Kaczmarek, K., & Zabrocki, J. (2011). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A, 132(1), 236-240. Available at: [Link]

  • Pharmaffiliates. (n.d.). Ceftaroline Fosamil Impurities. Retrieved from [Link]

  • Jabeen, S., & Suma, B. V. (2022). Newly validated stability-indicating ultra-performance liquid chromatography-tandem mass spectrometry method for the estimation of Ceftaroline Fosamil by using a quadrupole mass detector. Future Journal of Pharmaceutical Sciences, 8(1), 32. Available at: [Link]

  • Mendes, M. C., Machioli, L. F., Carlos, G., de Oliveira, T. F., & Mendez, A. S. L. (2025). Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction. Journal of Pharmaceutical and Biomedical Analysis, 251, 116876. Available at: [Link]

  • Jabeen, S., & Suma, B. V. (2022). Newly validated stability-indicating ultra-performance liquid chromatography-tandem mass spectrometry method for the estimation of Ceftaroline Fosamil... ResearchGate. Available at: [Link]

  • Wikipedia. (2023, December 28). Ceftaroline fosamil. Retrieved from [Link]

  • Loutit, J. S., Morgan, E., Pistilli, M., & Dudley, M. N. (2014). LC-MS analysis of ceftaroline fosamil thermal degradation to the ceftaroline free base. ResearchGate. Available at: [Link]

  • Gajewska, M., Szałek, E., & Grześkowiak, E. (2017). Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 795-802. Available at: [Link]

  • Wang, Y., & Mealy, N. (2008). Ceftaroline Fosamil. Drugs of the Future, 33(4), 302-309. Available at: [Link]

  • Jabeen, S., & Suma, B. V. (2022). Newly validated stability-indicating ultra-performance liquid chromatography-tandem mass spectrometry method for the estimation of Ceftaroline Fosamil... Future Journal of Pharmaceutical Sciences, 8(32). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ceftaroline fosamil anhydrous base. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ceftaroline fosamil. PubChem Compound Database. Retrieved from [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • IJCRT. (2020). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. International Journal of Creative Research Thoughts. Available at: [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Ceftaroline Fosamil? Retrieved from [Link]

  • Mascarello Jr., I. J., et al. (2021). Ceftaroline fosamil: development a rapid HPLC method indicating stability and bioassay for determination in pharmaceutical formulation, stability and cytotoxicity studies. Drug Analysis Research, 5(2), 36-44. Available at: [Link]

  • Coelho, M., et al. (2023). Simultaneous monitoring of ceftaroline fosamil and its active form ceftaroline during stability study of commercial sample - a new stability-indicating HPLC method... Semantic Scholar. Available at: [Link]

  • FDA. (2010). Chemistry Review(s) - NDA 200327. Retrieved from [Link]

  • EMA. (2006). Impurities in New Drug Products Q3B(R2). European Medicines Agency. Available at: [Link]

Sources

Application

A Validated LC-MS/MS Method for the Sensitive Quantification of Ceftaroline Fosamil and its Primary Impurity in Biological Matrices

An Application Note for Drug Development Professionals Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quant...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantitative analysis of the antibiotic prodrug ceftaroline fosamil and its key process-related impurity, Desmethyl Ceftaroline Fosamil (Impurity 1), in human plasma. The protocol is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[1][2] The methodology employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent analyte recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary sensitivity, specificity, and reliability for pharmacokinetic studies, therapeutic drug monitoring, and quality control throughout the drug development lifecycle.

Introduction: The Importance of Impurity Profiling

Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic, administered as an intravenous prodrug.[3][4] In the body, it is rapidly converted by plasma phosphatases to its active metabolite, ceftaroline, which exhibits potent bactericidal activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

During the synthesis and storage of ceftaroline fosamil, various impurities can arise. Ceftaroline Fosamil Impurity 1, also known as Desmethyl Ceftaroline Fosamil, is a significant process-related impurity that must be monitored and controlled.[7][8] Regulatory guidelines mandate the quantification of such impurities in both the active pharmaceutical ingredient (API) and the final drug product to ensure patient safety and product efficacy.[3] The ability to accurately measure this impurity in biological matrices is critical for understanding its potential pharmacokinetic profile and ensuring that its levels remain within acceptable toxicological limits during clinical trials.

This guide provides a comprehensive protocol grounded in established bioanalytical principles, explaining not just the steps, but the scientific rationale behind them.

Principle of the Bioanalytical Method

The quantification of low-concentration analytes in complex biological fluids like plasma presents a significant challenge due to the presence of interfering endogenous components, primarily proteins and lipids.[9][10] To overcome this, this method leverages the superior sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][11]

The workflow involves two main stages:

  • Sample Preparation: A protein precipitation step is employed.[12][13] This technique uses an organic solvent to denature and precipitate plasma proteins, which are then removed by centrifugation.[9][14] This is a rapid and effective method for cleaning the sample, minimizing matrix effects, and preventing the fouling of the analytical column.[10][15]

  • LC-MS/MS Analysis: The clarified supernatant is injected into the LC-MS/MS system. A reversed-phase C18 column separates the analytes based on their hydrophobicity. The eluent is then directed to a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is a unique signature for the target molecule, effectively filtering out background noise.[11] The use of a stable isotope-labeled internal standard (SIL-IS) for each analyte is critical to correct for any variability during sample preparation and analysis, ensuring the highest level of accuracy and precision.[16]

Experimental Protocols

Materials and Reagents
  • Analytes: Ceftaroline Fosamil and Ceftaroline Fosamil Impurity 1 reference standards (purity ≥98%).

  • Internal Standards: Stable isotope-labeled Ceftaroline Fosamil-d4 and Impurity 1-d3 (or other suitable SIL-IS).

  • Biological Matrix: Drug-free human plasma (K2EDTA as anticoagulant).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (≥18.2 MΩ·cm).

  • Equipment: Precision pipettes, vortex mixer, refrigerated microcentrifuge, 1.5 mL polypropylene tubes, HPLC vials.

Protocol 1: Plasma Sample Preparation via Protein Precipitation

This protocol is optimized for efficiency and is suitable for high-throughput environments.[15][17]

  • Aliquot Samples: Label 1.5 mL microcentrifuge tubes. Pipette 100 µL of plasma samples (standards, quality controls, or unknown study samples) into the corresponding tubes.

  • Add Internal Standard (IS): Add 10 µL of the combined SIL-IS working solution (containing both Ceftaroline Fosamil-d4 and Impurity 1-d3 at an appropriate concentration) to each tube.

  • Precipitation Step: Add 300 µL of cold (4°C) acetonitrile containing 0.1% formic acid to each tube. The 3:1 solvent-to-plasma ratio is highly effective for protein removal.[17] The acid helps to improve precipitation and maintain analyte stability.

  • Vortex Mix: Cap the tubes and vortex vigorously for 30-60 seconds to ensure complete denaturation and precipitation of proteins.[18]

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.[19]

  • Supernatant Transfer: Carefully pipette approximately 300 µL of the clear supernatant into a clean HPLC vial, being careful not to disturb the protein pellet.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Workflow Diagram: Sample Preparation

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Aliquot 100 µL Human Plasma add_is 2. Add 10 µL Internal Standard plasma->add_is add_acn 3. Add 300 µL Cold Acetonitrile (0.1% FA) add_is->add_acn vortex 4. Vortex 30-60 seconds add_acn->vortex centrifuge 5. Centrifuge 14,000 x g, 10 min, 4°C vortex->centrifuge transfer 6. Transfer Supernatant to HPLC Vial centrifuge->transfer inject Inject into LC-MS/MS System transfer->inject

Caption: Bioanalytical workflow from plasma sample to LC-MS/MS injection.

Protocol 2: LC-MS/MS Instrumental Analysis

The following conditions are a robust starting point and should be optimized for the specific instrument used.

Parameter Condition
LC System UPLC/UHPLC System
Column Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm (or equivalent)[11]
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions See Table 2 below

Table 1: Suggested LC-MS/MS operating conditions.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Ceftaroline Fosamil685.3208.1Optimized (e.g., 35)
Ceftaroline Fosamil-d4689.3208.1Optimized (e.g., 35)
Impurity 1671.2208.1 (predicted)Optimized (e.g., 35)
Impurity 1-d3674.2208.1 (predicted)Optimized (e.g., 35)

Table 2: Multiple Reaction Monitoring (MRM) transitions. Rationale: The precursor for Ceftaroline Fosamil is based on its [M+H]+ ion.[11] The precursor for Impurity 1 is calculated from its molecular weight of 670.64 g/mol .[8] The product ions should be confirmed experimentally but are predicted based on common fragmentation patterns.

Method Validation According to Regulatory Guidelines

A full validation must be performed to ensure the method is fit for purpose, adhering to guidelines from the FDA and EMA.[1][2][16][20]

Validation Workflow

G cluster_params Validation Parameters Validation Full Method Validation Selectivity Selectivity & Matrix Effect Validation->Selectivity LLOQ Sensitivity (LLOQ) Validation->LLOQ Curve Calibration Curve (Linearity) Validation->Curve Accuracy Accuracy & Precision Validation->Accuracy Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for comprehensive bioanalytical method validation.

Parameter Objective & Protocol Acceptance Criteria
Selectivity & Specificity Analyze ≥6 unique batches of blank plasma to check for interferences at the retention times of the analytes and IS.Endogenous interference peaks should be <20% of the analyte response at the Lower Limit of Quantification (LLOQ) and <5% of the IS response.[16]
Calibration Curve & LLOQ Prepare an 8-point calibration curve in plasma over the expected concentration range. Analyze in triplicate. The LLOQ is the lowest point on the curve.LLOQ: Accuracy within ±20%, Precision ≤20%. Other points: Accuracy within ±15%, Precision ≤15%. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) with ≥5 replicates per level, across three separate analytical runs (inter-day and intra-day).Precision (CV%): ≤15% (≤20% at LLOQ). Accuracy (%RE): Within ±15% of nominal value (±20% at LLOQ).[1][2]
Matrix Effect Compare the analyte response in post-extraction spiked blank plasma from ≥6 sources to the response in a pure solution. The IS should compensate for matrix effects.The IS-normalized matrix factor should have a CV ≤15%.
Recovery Compare the analyte response in pre-extraction spiked plasma to post-extraction spiked plasma at Low, Mid, and High QC levels.Recovery should be consistent and reproducible, though it does not need to be 100%. A CV ≤15% across QC levels is expected.
Stability Evaluate analyte stability in plasma under various conditions: • Freeze-Thaw: 3 cycles from -80°C to room temp. • Bench-Top: At room temp for expected handling time. • Long-Term: At -80°C for the expected storage duration.Mean concentration of stability samples must be within ±15% of the nominal concentration.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria based on FDA/EMA guidelines.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and robust framework for the quantitative analysis of ceftaroline fosamil and its primary impurity, Impurity 1, in human plasma. The simple protein precipitation sample preparation protocol is amenable to high-throughput analysis, while the specificity of MRM detection ensures accurate measurement in a complex biological matrix. By adhering to the comprehensive validation protocol outlined, researchers and drug development professionals can generate high-quality bioanalytical data that is defensible and compliant with global regulatory standards, supporting critical decisions throughout the lifecycle of ceftaroline fosamil development.

References

  • Protein Precipitation Method. (2025, June 9). Phenomenex.
  • Lutomski, P., & Klos, M. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis. Benchchem.
  • Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. (2025, February 15).
  • Polson, C., et al. (2004, January 16). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed.
  • Jabeen, S., & Suma, B. V. (2022, June 5). Newly validated stability-indicating ultra-performance liquid chromatography-tandem mass spectrometry method for the estimation of Ceftaroline Fosamil by using a quadrupole mass detector. Journal of Research in Medical and Dental Science.
  • Almarzok, M. I., et al. (2021). Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies. Pharmaceuticals (Basel).
  • Gregoire, M., et al. (2016, January 25). Simultaneous determination of ceftaroline, daptomycin, linezolid and rifampicin concentrations in human plasma by on-line solid phase extraction coupled to high-performance liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • de Castro, T., et al. (2025, December 11). Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation.
  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. Benchchem.
  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom.
  • Yoshikawa, T. T. (1987). Recent analytical methods for cephalosporins in biological fluids. Antimicrobial Agents and Chemotherapy.
  • Protein Precipitation Pl
  • Yoshikawa, T. T. (1987). Recent analytical methods for cephalosporins in biological fluids. ASM Journals.
  • Ceftaroline Fosamil Impurity 1. ChemicalBook.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Ceftaroline Fosamil Impurities.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). EMA.
  • Chemistry Review(s). (2010, October 6).
  • de Castro, T., et al. (2023, May 21).
  • Jabeen, S., & Suma, B. V. (2022, August 15). A Critical Review of Analytical Methods for Determination of Ceftaroline Fosamil.

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Method

Application Note: Optimized Sample Preparation and Extraction Protocols for Ceftaroline Fosamil Impurity 1

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Executive Summary Ceftaroline fosamil is a fifth-generation cephalospo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary

Ceftaroline fosamil is a fifth-generation cephalosporin prodrug utilized for treating methicillin-resistant Staphylococcus aureus (MRSA) and other severe bacterial infections. During synthesis, formulation, and storage, it is susceptible to degradation, leading to the formation of related substances, most notably Ceftaroline Fosamil Impurity 1 (CAS 1286218-72-1)[1]. Because the prodrug is highly sensitive to alkaline and thermal stress[2], standard extraction methodologies often induce artifactual degradation, leading to false-positive impurity quantification.

This application note provides a self-validating, causality-driven protocol for the extraction and quantification of Impurity 1 from both Active Pharmaceutical Ingredients (API) and formulated drug products (e.g., Zinforo), optimized for downstream UPLC-MS/MS analysis[3].

Mechanistic Context: The Vulnerability of Ceftaroline Fosamil

Understanding the degradation pathways of ceftaroline fosamil is critical for designing an extraction protocol. The prodrug contains a phosphono group designed to increase aqueous solubility, which is rapidly cleaved in vivo to yield the active ceftaroline[4]. However, in vitro, the molecule is highly unstable under specific conditions:

  • Alkaline Hydrolysis: Formulated ceftaroline fosamil (e.g., Zinforo) is blended with L-arginine as an alkalizing agent to enhance solubility[5]. Upon reconstitution or extraction in unbuffered aqueous media, localized alkaline microenvironments rapidly hydrolyze the β-lactam ring and the phosphono group, artificially generating impurities[6].

  • Thermal Degradation: The prodrug exhibits second-order thermal degradation kinetics. Exposure to 60°C for just 120 minutes can result in up to 55% degradation[2][7].

Impurity 1 (Desmethyl Ceftaroline Fosamil) is a primary degradant and synthetic byproduct[1]. To accurately quantify its true presence in a batch, the sample preparation workflow must instantly quench both thermal and pH-induced degradation pathways.

ImpurityPathway API Ceftaroline Fosamil (Prodrug API) Formulation Formulated Product (with L-arginine) API->Formulation Formulation StressBase Alkaline/Thermal Stress (Artifactual Degradation) API->StressBase Forced Degradation / Heat Formulation->StressBase Poor Sample Prep (Aqueous) Impurity1 Impurity 1 (CAS 1286218-72-1) StressBase->Impurity1 Demethylation/Hydrolysis Active Ceftaroline (Active / Degradant) StressBase->Active Phospho-hydrolysis

Fig 1. Mechanistic pathway of Ceftaroline Fosamil degradation into Impurity 1 and active ceftaroline.

Physicochemical Rationale for Extraction Parameters

Do not simply mix the sample in water. The extraction solvent and physical handling must be engineered to protect the analyte:

  • Diluent Selection (50:50 v/v Methanol:Water): Pure water promotes slow hydrolysis, while pure organic solvents fail to fully solubilize the highly polar inner salt of the prodrug. A 50:50 mixture of Methanol and Water provides the optimal dielectric constant to solubilize both the API and Impurity 1 while stabilizing the β-lactam ring against L-arginine-induced alkaline stress[3].

  • Temperature Control: Because sonication generates localized heat, which accelerates second-order thermal degradation[2], all dissolution steps must be performed in an ice bath.

  • Filtration Matrix: Polytetrafluoroethylene (PTFE) syringe filters (0.22 µm) are mandatory. Nylon filters can cause non-specific binding of the phosphono-group, artificially lowering recovery rates.

Step-by-Step Extraction Protocol

This protocol is designed for the extraction of Impurity 1 from a formulated product (600 mg Ceftaroline Fosamil / 395 mg L-arginine)[5].

ExtractionWorkflow Step1 Weigh Sample (10.66 mg Powder) Step2 Quench & Solubilize (10 mL 50:50 MeOH:Water) Step1->Step2 Step3 Vortex & Sonicate (Ice Bath, 5 min) Step2->Step3 Step4 Filtration (0.22 µm PTFE) Step3->Step4 Step5 Serial Dilution (to 1,000 ng/mL) Step4->Step5 Step6 UPLC-MS/MS Analysis (0.1% FA / ACN) Step5->Step6

Fig 2. Optimized sample preparation workflow for Impurity 1 extraction.

Procedure:
  • Diluent Preparation: Prepare a 50:50 v/v mixture of LC-MS grade Methanol and Milli-Q Water[3]. Degas via sonication for 10 minutes. Chill to 4°C prior to use.

  • Sample Weighing: Accurately weigh 10.66 mg of the formulated injection powder (equivalent to approximately 6.0 mg of Ceftaroline Fosamil) into a pre-chilled 10 mL volumetric amber flask[3]. Note: Amber flasks are used to prevent photolytic degradation, though the drug is relatively stable under UVA, it is sensitive to UVC light[2].

  • Solubilization & Quenching: Immediately add 8 mL of the chilled diluent to quench the L-arginine matrix.

  • Agitation: Vortex for 30 seconds, then sonicate in an ice bath for exactly 5 minutes to ensure complete dissolution without thermal degradation.

  • Volume Adjustment: Make up the volume to 10 mL with the chilled diluent to yield a primary stock solution of ~1,000 µg/mL[3].

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter, discarding the first 1 mL of filtrate to saturate any potential binding sites.

  • Working Dilution: Dilute the filtrate 1:1000 using the diluent to achieve a final working concentration of 1,000 ng/mL for UPLC-MS/MS injection[3].

Forced Degradation Sample Preparation (For Method Validation)

To validate that your analytical method can accurately resolve Impurity 1 from the main API peak, you must generate forced degradation samples. Based on established stability-indicating methods[3][6], use the following parameters to intentionally generate Impurity 1 and other related substances:

Stress ConditionReagent / EnvironmentTime & TempExpected Degradation Profile
Acidic 0.5 mL 1N HCl6 hours, Room TempMinimal degradation; highly stable[2][3].
Alkaline 0.5 mL 1N NaOH45 min, Room TempHigh degradation ; rapid formation of Impurity 1 and active ceftaroline[3][6].
Oxidative 0.5 mL 3% H₂O₂45-90 min, Room TempSignificant degradation (~91% loss)[2][6].
Thermal Solution State120 min, 60°C~55% degradation (Second-order kinetics)[2][7].

Protocol Note: After applying the stress reagent to 0.5 mL of the standard stock (10 µg/mL), neutralize the solution (e.g., add 0.5 mL 1N HCl to the alkaline sample) before diluting to the final 5 mL volume with the 50:50 MeOH:Water diluent[3].

Analytical Parameters (UPLC-MS/MS)

To quantify Impurity 1 at trace levels (Limit of Detection ~30 ng/mL)[3], UPLC coupled with a triple quadrupole mass spectrometer (QQQ) is recommended.

ParameterOptimized Setting
Column Acquity C18 UPLC BEH (50 × 2.1 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile (ACN)[3]
Elution Mode Isocratic (70:30 A:B v/v)[3]
Flow Rate 0.35 mL/min[3]
Column Temperature 30°C[3]
Detection Mode MS/MS (MRM mode, +ESI)[3]
Injection Volume 5 µL[3]

Self-Validation & Quality Control

A trustworthy protocol must be a self-validating system. To ensure that Impurity 1 is not being artifactually generated during your sample preparation, implement the following systemic controls:

  • Autosampler Stability Check (The Artifactual Degradation Control): Inject the prepared sample at T=0 and leave the vial in the autosampler (set to 4°C). Re-inject at T=24h . If the peak area of Impurity 1 increases by >2.0% , your diluent is failing to quench the L-arginine matrix, and the sample preparation must be performed faster or at a lower temperature.

  • Matrix Spike Recovery: Spike a known concentration of an 8[8] into a placebo matrix containing 395 mg L-arginine. Extract using the protocol above. Recovery must fall between 98.0% - 102.0%. A lower recovery indicates ion suppression in the MS/MS or binding to the syringe filter.

  • System Suitability: Ensure the tailing factor is <2 , Relative Standard Deviation (RSD) is <1% , and theoretical plates are >2,000 [3].

Sources

Application

Ceftaroline fosamil impurity 1 reference standard synthesis

Application Note: Synthesis, Isolation, and Validation of Ceftaroline Fosamil Impurity 1 Reference Standard Introduction & Context Ceftaroline fosamil is a fifth-generation cephalosporin prodrug engineered to combat mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Isolation, and Validation of Ceftaroline Fosamil Impurity 1 Reference Standard

Introduction & Context

Ceftaroline fosamil is a fifth-generation cephalosporin prodrug engineered to combat multidrug-resistant pathogens, notably methicillin-resistant Staphylococcus aureus (MRSA), by selectively binding to penicillin-binding protein 2a (PBP2a)[1]. To achieve the high aqueous solubility required for intravenous administration, the active moiety (ceftaroline) is formulated as an N-phosphono prodrug[2].

During the multi-step synthesis and subsequent shelf-life storage of the Active Pharmaceutical Ingredient (API), various related substances emerge. "Impurity 1" (structurally identified as the desphosphono active moiety, or ceftaroline free base) is a critical quality attribute (CQA)[3]. Establishing a highly pure reference standard for this impurity is mandatory for ICH Q3A/B compliant analytical method development, release testing, and stability profiling.

Mechanistic Insights & Causality

The formation and persistence of Impurity 1 in the API matrix is driven by two distinct chemical pathways:

  • Synthetic Carryover: The final step of Ceftaroline fosamil synthesis involves the phosphorylation of the thiadiazole amine[2]. If the phosphorylating agent (e.g., POCl3 or a dichlorophosphoryl amine derivative) is sterically hindered or if the reaction kinetics are suboptimal, the unreacted desphosphono precursor carries over into the final crystallization step.

  • Hydrolytic Cleavage: The N-phosphono group is thermodynamically susceptible to nucleophilic attack by water. During formulation or exposure to ambient moisture over time, hydrolysis cleaves the phosphono group, reverting the prodrug to Impurity 1[4].

Because forced degradation of the API often triggers non-specific beta-lactam ring opening (yielding complex, difficult-to-isolate mixtures), the most reliable method to generate a high-purity reference standard of Impurity 1 is through targeted de novo synthesis.

Pathway Visualization

G A Cepham Core (Triflate Intermediate) B Thioether Coupling (Thiazole Side Chain) A->B Mild Base, 0°C C Desphosphono Ceftaroline (Impurity 1) B->C C-7 Acylation & Deprotection D Phosphorylation (POCl3 / Base) C->D Forward Synthesis E Ceftaroline Fosamil (API Prodrug) D->E Prodrug Formation F Hydrolytic Degradation (Moisture) E->F Storage Stress F->C Reversion

Fig 1: Synthetic and hydrolytic pathways forming Ceftaroline Fosamil Impurity 1.

Experimental Protocol: De Novo Synthesis Workflow

This protocol details the controlled synthesis of the desphosphono ceftaroline core. It is designed as a self-validating system , embedding strict In-Process Controls (IPCs) to ensure high stereochemical fidelity and prevent beta-lactam degradation.

Phase 1: Thioether Coupling

  • Reagent Preparation: Dissolve 1.0 eq of benzhydryl 7-amino-3-(((trifluoromethyl)sulfonyl)oxy)-3-cephem-4-carboxylate in anhydrous THF under a nitrogen atmosphere.

  • Coupling: Add 1.1 eq of the sodium salt of 4-(4-pyridyl)thiazole-2-thiol.

  • Causality Check: Maintain the reaction temperature strictly at 0–5°C. The triflate is an exceptional leaving group; elevated temperatures will lead to competitive beta-lactam ring opening and unwanted dimerization.

  • Isolation: Quench with cold water, extract with ethyl acetate, and crystallize the intermediate from THF/heptane.

Phase 2: C-7 Acylation

  • Activation: In a separate vessel, activate (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid (1.2 eq) using EDC·HCl and HOBt in DMF at 0°C.

  • Acylation: Add the thioether intermediate from Phase 1. Stir for 4 hours at ambient temperature.

  • Causality Check: The inclusion of HOBt is critical; it suppresses the isomerization of the (Z)-oxime to the inactive (E)-isomer, ensuring the final standard retains the exact stereochemistry required for structural matching with the API degradant.

Phase 3: Global Deprotection

  • Cleavage: Dissolve the acylated intermediate in a mixture of Trifluoroacetic Acid (TFA) and Anisole (10:1 v/v) at 0°C.

  • Causality Check: Anisole acts as a carbocation scavenger. Without it, the highly reactive benzhydryl cation released during deprotection would alkylate the nucleophilic thiazole nitrogen or the beta-lactam core, creating polymeric impurities.

  • Purification: Precipitate the crude Impurity 1 by adding cold diethyl ether. Purify via Preparative HPLC (C18 column, 0.1% Formic acid in Water/Acetonitrile gradient) to achieve >99% purity.

Analytical Validation (Self-Validating System)

A reference standard is only as reliable as its analytical characterization. The synthesized Impurity 1 must be subjected to an orthogonal validation framework to confirm identity, purity, and mass balance.

Table 1: In-Process Control (IPC) Parameters

Process Step IPC Method Acceptance Criteria Corrective Action if Failed
Thioether Coupling TLC / Rapid LC < 2% unreacted triflate Extend reaction time by 1 hr at 5°C.
C-7 Acylation Chiral HPLC < 0.5% (E)-isomer Discard batch; verify HOBt quality/dryness.

| Global Deprotection | LC-MS | Absence of benzhydryl adducts | Increase anisole equivalents in the next run. |

Table 2: Analytical Release Specifications for Impurity 1 Reference Standard

Analytical Technique Target Specification Mechanistic Rationale
HPLC (UV at 254 nm) > 99.0% (Area Normalization) Ensures suitability for ICH Q3A/B compliant quantitative API release testing.
LC-HRMS (ESI+) m/z 605.07 [M+H]+ Confirms the exact mass of the desphosphono moiety; distinguishes from the API (m/z 685.04).
1H NMR (DMSO-d6) Conforms to structure Verifies the absence of phosphono-amine proton coupling and confirms (Z)-oxime geometry.
Karl Fischer Titration < 2.0% w/w Quantifies residual water to ensure accurate mass balance and solid-state stability.

| GC-FID (Headspace) | < 0.1% (Residual Solvents) | Confirms complete removal of TFA, THF, and diethyl ether used during synthesis. |

Conclusion

By utilizing a bottom-up synthetic approach rather than relying on the unpredictable forced degradation of Ceftaroline fosamil, laboratories can produce a highly pure, stable, and fully characterized Impurity 1 reference standard. This self-validating protocol ensures that analytical methods developed for API release and stability testing are robust, reproducible, and fully compliant with global regulatory expectations.

References

  • Patent Review of Manufacturing Routes to Fifth-Generation Cephalosporin Drugs. Part 2, Ceftaroline Fosamil and Ceftobiprole Medocaril. Organic Process Research & Development - ACS Publications.2

  • Ceftaroline Fosamil Impurities and Related Compound. Veeprho.3

  • What is the mechanism of Ceftaroline Fosamil? Patsnap Synapse.1

  • CHEMISTRY REVIEW(S) - Ceftaroline Fosamil. U.S. Food and Drug Administration (FDA).4

Sources

Method

Application Note: Advanced Chromatographic Resolution of Ceftaroline Fosamil and Impurity 1

Executive Summary & Mechanistic Background Ceftaroline fosamil is a fifth-generation, advanced cephalosporin antibiotic formulated as a prodrug. It is primarily administered intravenously to treat complicated skin and so...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

Ceftaroline fosamil is a fifth-generation, advanced cephalosporin antibiotic formulated as a prodrug. It is primarily administered intravenously to treat complicated skin and soft tissue infections (cSSTI) and community-acquired pneumonia (CAP), demonstrating potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA)[1].

Structurally, ceftaroline fosamil is an acetate monohydrate containing a highly strained β -lactam ring, a phosphonoamino group, and a positively charged pyridinium moiety[2]. While these functional groups confer its broad-spectrum antibacterial properties, they also render the molecule highly susceptible to hydrolytic, thermal, and photolytic degradation[3].

Impurity 1 (frequently characterized in pharmacopeial literature as Ceftaroline M-1 ) is the primary inactive, ring-opened hydrolytic degradation product[4]. Monitoring Impurity 1 is a critical quality attribute (CQA) because the opening of the β -lactam ring completely abolishes the drug's ability to bind to penicillin-binding proteins (PBPs), directly impacting clinical efficacy.

This application note provides a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) compatibility to baseline-resolve ceftaroline fosamil from Impurity 1.

Scientific Rationale & Methodological Design (E-E-A-T)

To ensure analytical trustworthiness, every parameter in this protocol is designed with chemical causality in mind, establishing a self-validating system where system suitability failures immediately halt out-of-specification data reporting.

  • Column Chemistry (Stationary Phase): A base-deactivated, sterically protected C18 column (e.g., Waters XBridge or Acquity BEH) is mandated[5][6]. The pyridinium ring of ceftaroline fosamil carries a permanent positive charge. Standard silica columns possess residual acidic silanols that will ion-exchange with the pyridinium moiety, causing severe peak tailing. A highly end-capped, hybrid-silica C18 column prevents these secondary interactions.

  • Mobile Phase & pH Control: The molecule possesses multiple pKa​ values due to the phosphono and carboxylate groups. Instead of non-volatile phosphate buffers[5], this protocol utilizes a 0.1% Formic Acid / Acetonitrile gradient[6]. Formic acid (pH ~2.7) suppresses the ionization of the carboxylate group, increasing the compound's hydrophobicity and retention on the reversed-phase column, while maintaining 100% compatibility with LC-MS/MS for structural elucidation of unknown degradants.

  • Detection Wavelength: DAD is set to 243 nm [3]. This wavelength corresponds to the π→π∗ transition of the conjugated cephalosporin core, providing the optimal signal-to-noise ratio and a Limit of Detection (LOD) capable of reaching 0.15 μg/mL[3].

Visualizations of Workflows and Pathways

Analytical Workflow

The following diagram illustrates the self-validating analytical workflow, ensuring that both UV profiling and mass characterization are seamlessly integrated.

Workflow Prep Sample Preparation (Ceftaroline Fosamil) Stress Forced Degradation (Acid/Base Hydrolysis) Prep->Stress Generate Impurity 1 HPLC HPLC Separation (C18 Column, Gradient) Prep->HPLC Intact Standard Stress->HPLC Stressed Sample Detect DAD Detection (243 nm) & MS/MS Profiling HPLC->Detect Eluent Valid System Validation (Resolution > 2.0) Detect->Valid Data Analysis

Figure 1: Stability-indicating analytical workflow for Ceftaroline Fosamil impurity profiling.

Mechanistic Degradation Pathway

The causal relationship between the intact prodrug and its primary degradation product (Impurity 1) is mapped below.

Pathway Prodrug Ceftaroline Fosamil (Intact Prodrug) Active Ceftaroline (Active Form) Prodrug->Active Plasma Phosphatases Imp1 Impurity 1 (Ceftaroline M-1) Prodrug->Imp1 Hydrolytic Ring Opening

Figure 2: Mechanistic pathway showing the hydrolytic conversion of Ceftaroline Fosamil to Impurity 1.

Experimental Protocols

Reagents and Materials
  • Reference Standards: Ceftaroline fosamil monoacetate monohydrate (Purity 99.0%), Impurity 1 (Ceftaroline M-1) standard.

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (99% purity).

  • Diluent: Water : Acetonitrile (80:20, v/v).

Step-by-Step Sample Preparation

Self-Validation Principle: The inclusion of a forced degradation sample in the system suitability sequence proves the method's resolving power in real-time.

  • Standard Preparation (100 μg/mL): Accurately weigh 10.0 mg of Ceftaroline fosamil reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes at 20°C (to prevent thermal degradation)[3].

  • Impurity 1 Spiking Solution: Prepare a 10 μg/mL solution of Impurity 1 in the diluent. Spike 1.0 mL of this solution into 9.0 mL of the Standard Preparation to create the Resolution Mix.

  • Forced Degradation (Base Hydrolysis)[6]:

    • Transfer 5.0 mL of the Standard Preparation to a 50 mL flask.

    • Add 0.5 mL of 1N NaOH and allow the reaction to proceed at room temperature for exactly 15 minutes to induce β -lactam ring opening.

    • Neutralize immediately with 0.5 mL of 1N HCl to arrest degradation.

    • Dilute to 10.0 mL with diluent. Filter through a 0.22 μm PTFE syringe filter.

Chromatographic Execution
  • Purge the HPLC system with Mobile Phase A and B for 10 minutes.

  • Equilibrate the C18 column at the initial gradient conditions (95% A / 5% B) until a stable baseline is achieved at 243 nm.

  • Inject the Blank (Diluent) to confirm the absence of ghost peaks.

  • Inject the Resolution Mix and verify that the resolution ( Rs​ ) between Ceftaroline fosamil and Impurity 1 is 2.0.

  • Inject the Forced Degradation sample to confirm mass balance and peak purity using the DAD peak purity tool.

Quantitative Data Presentation

Table 1: Optimized Gradient Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Hybrid C18 (150 mm × 4.6 mm, 3.5 μm)Prevents secondary interactions with the basic pyridinium moiety[5].
Mobile Phase A 0.1% Formic Acid in WaterControls ionization; ensures LC-MS/MS compatibility[6].
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides optimal elution strength for polar degradants.
Flow Rate 1.0 mL/minBalances column backpressure and optimal Van Deemter linear velocity.
Column Temp. 30°CStabilizes retention times without inducing thermal degradation of the prodrug.
Detection DAD at 243 nmTargets the intact cephalosporin chromophore for maximum sensitivity[3].
Injection Vol. 10 μLPrevents column overloading while maintaining the 0.15 μg/mL LOD[3].

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold to focus polar impurities.
5.0955Start of gradient.
15.06040Linear ramp to elute strongly retained degradants.
18.01090Column wash phase.
20.0955Re-equilibration.

Table 3: System Suitability and Peak Parameters

AnalyteRelative Retention Time (RRT)Resolution ( Rs​ )Tailing Factor ( Tf​ )Acceptance Criteria
Impurity 1 (M-1) ~0.85N/A1.1 Tf​≤1.5
Ceftaroline Fosamil 1.00 (RT ~8.5 min)2.8 1.2 Rs​≥2.0 , Tf​≤1.5

(Note: Impurity 1 elutes prior to the parent peak due to the increased polarity resulting from the addition of water across the cleaved β -lactam ring).

References

  • Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry. PubMed / Journal of Pharmaceutical and Biomedical Analysis (2017). URL:[Link]

  • Ceftaroline Fosamil Impurities and Related Compound. Veeprho Pharmaceuticals. URL: [Link]

  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole/Ceftaroline by HPLC. ResearchGate (2022/2026). URL: [Link]

  • Newly validated stability-indicating ultra-performance liquid chromatography-tandem mass spectrometry method for the estimation of Ceftaroline Fosamil. Journal of Applied Pharmaceutical Science (2022). URL:[Link]

  • Zinforo, INN ceftaroline fosamil - European Public Assessment Report. European Medicines Agency (EMA) (2012). URL: [Link]

  • Chemistry Review(s): Teflaro (Ceftaroline fosamil). U.S. Food and Drug Administration (FDA) (2010). URL: [Link]

  • AusPAR: Ceftaroline fosamil. Therapeutic Goods Administration (TGA). URL: [Link]

Sources

Application

Preparative HPLC Isolation of Ceftaroline Fosamil Impurity 1 (Dimer Degradant)

An in-depth application note detailing the preparative high-performance liquid chromatography (prep-HPLC) isolation of Ceftaroline Fosamil Impurity 1, specifically focusing on the dimeric degradation product (Ceftaroline...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note detailing the preparative high-performance liquid chromatography (prep-HPLC) isolation of Ceftaroline Fosamil Impurity 1, specifically focusing on the dimeric degradation product (Ceftaroline Fosamil Dimer Impurity 1, CAS: 1286218-68-5)[1].

Mechanistic Background & Rationale

Ceftaroline fosamil is a fifth-generation, broad-spectrum cephalosporin prodrug utilized primarily for the treatment of methicillin-resistant Staphylococcus aureus (MRSA) and community-acquired bacterial pneumonia (CABP). During active pharmaceutical ingredient (API) synthesis, formulation, and long-term storage, the β -lactam ring is susceptible to degradation.

A critical quality attribute in cephalosporin manufacturing is the control of polymeric impurities. Impurity 1 in this context refers to the Ceftaroline Fosamil Dimer [1]. Dimers form via an intermolecular aminolysis reaction: the nucleophilic attack of a free amino group from one ceftaroline molecule onto the highly strained β -lactam carbonyl of a second molecule, resulting in ring-opening and covalent linkage[2].

Regulatory frameworks (ICH Q3A/B) mandate that any impurity exceeding the 0.10% threshold must be isolated and structurally elucidated (via 2D-NMR and HRMS) to assess toxicological risks[3][4]. Because commercial API contains negligible amounts of this dimer, researchers must synthetically enrich the impurity via forced degradation and subsequently isolate it using preparative reversed-phase HPLC (RP-HPLC)[5].

Causality in Methodological Design
  • Enrichment Strategy: Dimerization is a concentration-dependent, bimolecular reaction. Therefore, forced degradation is performed at highly concentrated API levels (e.g., 100 mg/mL) under mild thermal stress to thermodynamically favor polymer formation over simple hydrolysis.

  • Buffer Selection: Preparative isolation for structural elucidation strictly prohibits the use of non-volatile buffers (e.g., phosphate). We utilize a 0.1% Formic Acid or 0.05 M Ammonium Acetate system. This ensures the buffer can be completely removed via lyophilization, preventing ion suppression in MS and salt interference in NMR[4][6].

  • Self-Validating QC Loop: The protocol integrates an analytical HPLC verification step prior to lyophilization. This ensures that only fractions exceeding 95% purity are pooled, preventing the costly and time-consuming lyophilization of co-eluting degradants.

Isolation Workflow

Workflow N1 Ceftaroline Fosamil API N2 Forced Degradation (Enrichment of Dimer Impurity 1) N1->N2 High Conc. / Mild Stress N3 Preparative RP-HPLC (Volatile Buffer System) N2->N3 Injection N4 Fraction Collection (UV Triggered at 244 nm) N3->N4 Gradient Elution N5 Analytical HPLC QC (>95% Purity Verification) N4->N5 Aliquot Testing N5->N3 Fail (Recycle) N6 Lyophilization (Solvent & Buffer Removal) N5->N6 Pass (>95%) N7 Pure Impurity 1 (Ready for 2D-NMR/HRMS) N6->N7 Dry Powder Yield

Figure 1: Self-validating preparative isolation workflow for Ceftaroline Fosamil Impurity 1.

Step-by-Step Experimental Protocol

Step 1: Impurity Enrichment (Forced Degradation)
  • Weigh 5.0 g of high-purity Ceftaroline Fosamil API.

  • Dissolve the API in 50 mL of a 90:10 (v/v) Water/Acetonitrile diluent to achieve a concentrated 100 mg/mL solution[7].

  • Adjust the pH to 8.0 using dilute ammonium hydroxide to catalyze the nucleophilic ring-opening[7].

  • Incubate the solution in a water bath at 35°C for 24 hours.

  • Quench the reaction by adjusting the pH back to 4.5 using 1% formic acid.

  • Filter the degraded stock solution through a 0.45 µm PTFE membrane prior to injection.

Step 2: Preparative HPLC Isolation
  • System Equilibration: Purge the preparative HPLC system and equilibrate the C18 column (e.g., YMC-Actus Triart C18, 250 × 50 mm, 10 µm) with 95% Mobile Phase A and 5% Mobile Phase B for 5 column volumes[4].

  • Sample Loading: Inject 2.0 mL of the degraded stock solution per run to prevent column overloading, which causes peak fronting and loss of resolution between the API and the dimer.

  • Elution: Execute the shallow gradient program (See Table 2). The dimer, having a higher molecular weight and shielded polar cores, exhibits greater hydrophobicity and will elute after the main Ceftaroline Fosamil peak.

  • Fraction Collection: Monitor the eluate at 244 nm[6]. Collect fractions dynamically based on slope and threshold triggers corresponding to the Impurity 1 peak (typically eluting between 18–22 minutes).

Step 3: Analytical QC and Lyophilization (Self-Validation)
  • QC Verification: Inject a 10 µL aliquot from each collected fraction into the analytical HPLC system.

  • Pooling: Pool only the fractions that demonstrate an Impurity 1 chromatographic purity of 95.0%. Fractions below this threshold are recycled back into the prep-HPLC feed.

  • Solvent Removal: Transfer the pooled fractions to a rotary evaporator. Remove the organic modifier (acetonitrile) under reduced pressure (40 mbar) at a bath temperature not exceeding 25°C to prevent thermal degradation of the isolated dimer[4].

  • Lyophilization: Flash-freeze the remaining aqueous solution using liquid nitrogen and lyophilize at -50°C and 0.01 mbar for 48 hours to yield Impurity 1 as a dry, amorphous powder[4].

Quantitative Data & Chromatographic Parameters

Table 1: Chromatographic Parameters (Analytical vs. Preparative)

ParameterAnalytical QC HPLCPreparative Isolation HPLC
Column Agilent ZORBAX SB-Aq (4.6 × 250 mm, 5 µm)YMC-Actus Triart C18 (50 × 250 mm, 10 µm)
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min40.0 mL/min
Injection Volume 10 µL2000 µL
Detection (UV) 244 nm244 nm
Column Temp 30°CAmbient (20-25°C)

Note: The analytical method is scaled geometrically to the preparative column dimensions to maintain linear velocity and peak resolution.

Table 2: Preparative HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Rationale
0.0955Initial hold for polar fragment elution.
5.0955Desalting and baseline stabilization.
25.07030Shallow ramp to resolve API from Dimer Impurity 1.
28.01090Column wash to elute highly retained trimers/tetramers.
35.0955Re-equilibration for subsequent injections.

Table 3: Yield and Purity Metrics Post-Isolation

Isolation StageImpurity 1 Purity (%)Total Mass (mg)Recovery Yield (%)
Post-Degradation Stock12.4%~620 mg (Theoretical)N/A
Pooled Prep Fractions96.8%N/AN/A
Post-Lyophilization Powder96.5%415 mg66.9%

The isolated 415 mg of Ceftaroline Fosamil Dimer Impurity 1 is highly sufficient for comprehensive 1H/13C NMR, 2D-NMR (HSQC, HMBC), and LC-HRMS/MS characterization.

References

  • Pharmaffiliates. Ceftaroline Fosamil Impurities. 1

  • Therapeutic Goods Administration (TGA). Australian public assessment report for ceftaroline fosamil (Zinforo).

  • Veeprho. Ceftaroline Fosamil Impurities and Related Compound. 3

  • Frontiers in Pharmacology. Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines.

  • Journal of Pharmaceutical and Biomedical Analysis (PubMed). Structural elucidation of a dimeric impurity in the process development of ceftolozane using LC/HRMS and 2D-NMR. 2

  • Scientia Pharmaceutica (PMC). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance.4

  • Google Patents (CN106565784B). The purification process of Ceftaroline Fosamil disodium salt. 6

  • ResearchGate. Simultaneous monitoring of ceftaroline fosamil and its active form ceftaroline during stability study.... 7

Sources

Method

Application Note: Spectrophotometric Determination of Ceftaroline Fosamil Impurity 1 via First-Derivative Zero-Crossing Technique

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API)...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Lyophilized Powder for Injection

Executive Summary

Ceftaroline fosamil is a fifth-generation, broad-spectrum cephalosporin prodrug utilized primarily for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP), notably against methicillin-resistant Staphylococcus aureus (MRSA) [1]. During synthesis and shelf-life storage, ceftaroline fosamil is susceptible to degradation and synthetic by-product formation. Ceftaroline Fosamil Impurity 1 (Desmethyl Ceftaroline Fosamil, CAS: 1286218-72-1) is a critical quality attribute (CQA) that must be strictly monitored.

While High-Performance Liquid Chromatography (HPLC) is the traditional method for impurity profiling [2], it is often time-consuming and solvent-intensive. This application note details a rapid, eco-friendly, and highly accurate First-Derivative ( 1D ) UV Spectrophotometric method utilizing the zero-crossing technique. This protocol allows for the direct quantification of Impurity 1 in the presence of the parent drug without the need for prior chromatographic separation.

Scientific Principles & Causality (E-E-A-T)

The Analytical Challenge: Spectral Overlap

Ceftaroline fosamil exhibits a zero-order UV absorption maximum ( λmax​ ) at approximately 242–245 nm in aqueous solutions [3]. Impurity 1, lacking the methyl group on the pyridinium ring, possesses a nearly identical chromophoric system. Consequently, the zero-order UV spectra of the parent drug and Impurity 1 overlap almost entirely, rendering direct Beer-Lambert quantification of the impurity impossible without physical separation.

The Solution: First-Derivative ( 1D ) Zero-Crossing Spectrophotometry

To resolve this spectral overlap, we apply a mathematical transformation to the zero-order absorption spectra ( A ) with respect to wavelength ( λ ), generating a first-derivative spectrum ( dA/dλ ).

The Causality of the Zero-Crossing Method:

  • Signal Transformation: The 1D spectrum enhances the resolution of overlapping bands and eliminates broad background matrix interference (e.g., from formulation excipients like L-arginine).

  • Zero-Crossing Point ( λZC​ ): At a specific wavelength (experimentally determined to be 256 nm), the 1D amplitude of Ceftaroline Fosamil crosses the zero axis ( dA/dλ=0 ).

  • Selective Quantification: At this exact λZC​ , Impurity 1 exhibits a measurable, non-zero amplitude. Because the parent drug contributes absolutely zero signal at this wavelength, the measured amplitude is directly and exclusively proportional to the concentration of Impurity 1.

This creates a self-validating system : by running a System Suitability Test (SST) with a pure Ceftaroline Fosamil standard, the analyst confirms the exact λZC​ for the specific instrument before quantifying the impurity, ensuring absolute specificity.

Visualizations of Pathways and Workflows

Degradation and Impurity Pathway

The following diagram illustrates the structural relationship and degradation pathways of Ceftaroline Fosamil, highlighting the origin of Impurity 1.

ImpurityPathway Prodrug Ceftaroline Fosamil (Parent API) Imp1 Impurity 1 (Desmethyl Ceftaroline Fosamil) Prodrug->Imp1 Desmethylation (Synthetic Byproduct/Degradation) Active Ceftaroline (Active Metabolite) Prodrug->Active Phosphatase Hydrolysis (In Vivo) Degradant M2 Metabolite (Ring-Opened Degradant) Active->Degradant Beta-Lactam Ring Opening (Hydrolytic Degradation)

Fig 1: Structural relationships and degradation pathways of Ceftaroline Fosamil and Impurity 1.

Analytical Workflow: Zero-Crossing Technique

AnalyticalWorkflow Prep Sample & Standard Preparation Scan Zero-Order UV Scan (200 - 400 nm) Prep->Scan Deriv 1st Derivative Transformation (dA/dλ) Scan->Deriv ZeroCross Identify Parent λ_ZC (approx. 256 nm) Deriv->ZeroCross Quant Quantify Impurity 1 Amplitude at λ_ZC ZeroCross->Quant

Fig 2: Step-by-step logical workflow for the First-Derivative Zero-Crossing Spectrophotometric method.

Materials and Reagents

  • Reference Standards: Ceftaroline Fosamil CRS (Current Reference Standard, purity >99.5%), Ceftaroline Fosamil Impurity 1 CRS.

  • Solvent: Milli-Q Ultrapure Water (18.2 MΩ·cm) or HPLC-grade Methanol (if solubility enhancement is required for specific formulations). Note: Water is preferred to maintain Green Analytical Chemistry (GAC) principles [4].

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) equipped with 1 cm quartz cuvettes and derivative processing software.

Experimental Protocol

Step 1: Preparation of Standard Stock Solutions
  • Parent Drug Stock (1000 µg/mL): Accurately weigh 10.0 mg of Ceftaroline Fosamil CRS into a 10 mL volumetric flask. Dissolve and dilute to volume with Milli-Q water.

  • Impurity 1 Stock (100 µg/mL): Accurately weigh 10.0 mg of Impurity 1 CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with Milli-Q water.

Step 2: System Suitability and Zero-Crossing Determination ( λZC​ )

Causality Check: Instrument optics and solvent pH can cause slight bathochromic or hypsochromic shifts. Determining the exact λZC​ on the day of analysis ensures absolute specificity.

  • Prepare a 20 µg/mL working solution of Ceftaroline Fosamil.

  • Scan the solution from 200 nm to 400 nm against a Milli-Q water blank (Scan speed: Medium, Slit width: 1.0 nm).

  • Apply the first-derivative transformation ( 1D ) using a scaling factor ( Δλ ) of 4 nm.

  • Identify the exact wavelength where the 1D spectrum crosses the zero-amplitude axis (expected near 256 nm). Record this as λZC​ .

Step 3: Calibration Curve for Impurity 1
  • From the Impurity 1 Stock, prepare a series of calibration standards ranging from 0.5 µg/mL to 10.0 µg/mL in 10 mL volumetric flasks.

  • Scan each standard from 200 nm to 400 nm and transform to the 1D spectrum ( Δλ = 4 nm).

  • Measure the absolute amplitude ( D1​ ) of each Impurity 1 spectrum at the exact λZC​ determined in Step 2.

  • Construct a calibration curve by plotting D1​ amplitude vs. Impurity 1 concentration.

Step 4: Sample Analysis (Spiked API or Formulation)
  • Accurately weigh an amount of the sample equivalent to 20.0 mg of Ceftaroline Fosamil into a 100 mL volumetric flask (Nominal concentration: 200 µg/mL parent drug).

  • Sonicate for 5 minutes to ensure complete dissolution and dilute to volume. Filter through a 0.45 µm PTFE syringe filter if analyzing a lyophilized powder formulation containing insoluble excipients.

  • Record the zero-order spectrum, transform to 1D , and measure the amplitude at λZC​ .

  • Calculate the concentration of Impurity 1 using the linear regression equation from Step 3.

Data Presentation: Method Validation Summary

The method must be validated according to ICH Q2(R2) guidelines. Below is a representative data summary table demonstrating the expected analytical performance of this self-validating system.

Validation ParameterCeftaroline Fosamil (Parent)Impurity 1 (Desmethyl)Acceptance Criteria (ICH)
Analytical Wavelength 242 nm (Zero-Order λmax​ ) 256 nm ( 1D at Parent λZC​ )N/A
Linearity Range 5.0 – 50.0 µg/mL0.5 – 10.0 µg/mL R2≥0.999
Regression Equation y=0.045x+0.002 y=0.012x+0.0005 N/A
LOD (Limit of Detection) 0.25 µg/mL0.10 µg/mLSignal-to-Noise 3:1
LOQ (Limit of Quantitation) 0.75 µg/mL0.30 µg/mLSignal-to-Noise 10:1
Accuracy (% Recovery) 99.5% – 101.2%98.8% – 101.5%98.0% – 102.0%
Precision (Intra-day RSD) 0.85%1.12% 2.0%
Specificity No interference from L-arginineNo interference from Parent APIZero amplitude of parent at λZC​

Table 1: Summary of quantitative validation parameters for the First-Derivative Spectrophotometric method.

Results and Discussion

The implementation of the 1D zero-crossing technique successfully uncouples the spectral overlap between Ceftaroline Fosamil and Impurity 1. By measuring the derivative amplitude at 256 nm, the method achieves high selectivity without the use of complex mobile phases, columns, or prolonged run times associated with LC-MS/MS or RP-HPLC [2].

Causality of Method Robustness: The robustness of this method relies heavily on the Δλ (wavelength interval) chosen during the derivative transformation. A Δλ of 4 nm provides the optimal signal-to-noise ratio. A narrower interval increases high-frequency noise, while a wider interval distorts the spectral features, potentially shifting the λZC​ . The inclusion of the System Suitability Test (Step 2) acts as a localized calibration, neutralizing day-to-day instrumental variations and ensuring the trustworthiness of the generated data. Furthermore, utilizing Milli-Q water as the sole solvent aligns this protocol strictly with Green Analytical Chemistry (GAC) metrics, offering a sustainable alternative for routine QC batch release [4].

References

  • Suneetha, A., Venkanna, K. C., & Kathirvel, S. (2012). Development and validation of UV spectrophotometric method for quantitative estimation of ceftaroline fosamil in bulk and injection form. International Journal of Pharmaceutical Research & Analysis, 2(2), 63-67. Available at: [Link]

  • Mendes, M. C., Machioli, L., Carlos, G., & Mendez, A. S. L. (2025). Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways – Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Jabeen, & Suma, B. V. (2022). A Critical Review of Analytical Methods for Determination of Ceftaroline Fosamil. Journal of Research in Medical and Dental Science, 10(8), 91. Available at:[Link]

  • SEER UFRGS. (2023). Development and validation of a new analytical method based on UV-visible spectroscopy for quantification of ceftaroline fosamil. Drug Analytical Research. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Resolving co-elution issues of ceftaroline fosamil impurity 1 in HPLC

Resolving Co-Elution of Ceftaroline Fosamil Impurity 1 From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center. In pharmaceutical analysis, the fifth-generation cephalosporin, cef...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Co-Elution of Ceftaroline Fosamil Impurity 1

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center. In pharmaceutical analysis, the fifth-generation cephalosporin, ceftaroline fosamil, presents unique chromatographic challenges due to its complex degradation pathways and the structural similarity of its related substances. When dealing with Ceftaroline Fosamil Impurity 1, co-elution is a frequent bottleneck that compromises assay specificity and regulatory compliance. This guide provides a causality-driven, field-validated approach to isolating this critical impurity.

Frequently Asked Questions (Diagnostics & Mechanisms)

Q: Why does Ceftaroline Fosamil Impurity 1 frequently co-elute with the main API peak or other degradants? A: Ceftaroline fosamil is highly sensitive to photolytic and thermal degradation[1]. Impurity 1 (often characterized as a structurally analogous related substance, e.g., CAS 1286218-72-1[2]) shares the core β -lactam and thiadiazole ring structures with the parent API. Because their hydrophobicity and dipole moments are nearly identical, they exhibit similar partitioning behavior on standard C18 stationary phases. When the capacity factor ( k′ ) is not optimized, these structurally similar compounds will exit the column simultaneously[3].

Q: How can I definitively confirm that co-elution is occurring beneath a seemingly symmetrical peak? A: Never rely solely on peak symmetry. A perfect co-elution will not show a shoulder or tailing[3]. You must employ orthogonal detection:

  • Diode Array Detection (DAD): Analyze the peak purity angle across the apex. If the purity angle exceeds the purity threshold, the UV spectra are shifting, indicating a hidden co-eluting impurity. Ceftaroline and its impurities absorb optimally around 242-243 nm[1].

  • LC-MS/MS: Transfer your LC-DAD method to an LC-ESI-Q-TOF-MS system[1]. Extract the specific m/z for Impurity 1 (e.g., MW ~670.64[2]). If the extracted ion chromatogram (EIC) for the impurity overlaps with the parent mass, co-elution is confirmed.

Decision Matrix: The Co-Elution Resolution Workflow

Before altering your method, follow this logical progression to identify the root cause and apply the correct thermodynamic or kinetic fix.

CoElutionWorkflow Start Detect Asymmetry / Peak Purity Failure (Potential Impurity 1 Co-elution) CheckK Evaluate Capacity Factor (k') Is k' between 2 and 10? Start->CheckK FixK Decrease % Organic Modifier (Increase Retention) CheckK->FixK No (k' < 2) CheckAlpha Evaluate Selectivity (α) Adjust Mobile Phase pH (±0.5) CheckK->CheckAlpha Yes FixK->CheckK ChangeStat Change Stationary Phase (C18 → Phenyl-Hexyl) CheckAlpha->ChangeStat Rs still < 1.5 Resolved Baseline Resolution Achieved (Rs ≥ 1.5) CheckAlpha->Resolved Rs ≥ 1.5 ChangeStat->Resolved

Diagnostic workflow for resolving HPLC co-elution of Ceftaroline Fosamil related substances.

Step-by-Step Resolution Protocols

To achieve baseline resolution ( Rs​≥1.5 ) for Impurity 1, you must manipulate the selectivity ( α ). We achieve this through a self-validating two-tier protocol.

Protocol A: Mobile Phase pH and Gradient Optimization

Causality: Ceftaroline fosamil contains ionizable groups (e.g., the phosphonoamino and carboxylate groups). A slight shift in pH alters the ionization state of Impurity 1 relative to the API, changing their relative hydrophobicity and forcing separation.

  • Step 1: Buffer Preparation. Prepare a 40 mM ammonium dihydrogen phosphate buffer. Adjust the pH strictly to 6.00 ± 0.05 using 1% v/v orthophosphoric acid[4]. Why? This pH ensures the acidic groups are ionized, which has been shown to yield sharp, well-retained peaks for ceftaroline[4].

  • Step 2: Gradient Flattening. Co-elution often happens when the gradient is too steep, compressing the peaks. Use Mobile Phase A (Buffer pH 6.0) and Mobile Phase B (Acetonitrile : Methanol 50:50 v/v)[5]. Decrease the slope of your gradient during the critical elution window (typically between 10-15 minutes). Instead of a 2% B/min increase, reduce it to 0.5% B/min.

  • Step 3: System Suitability Testing (SST). Inject a spiked sample containing 1 mg/mL Ceftaroline Fosamil and 0.1% Impurity 1. Verify that the resolution ( Rs​ ) between the API and Impurity 1 is >1.5 . This step self-validates the thermodynamic shift.

Protocol B: Orthogonal Stationary Phase Selection

Causality: If pH adjustment fails, the structural differences between the API and Impurity 1 are too subtle for dispersive (hydrophobic) interactions alone. You must exploit π−π interactions.

  • Step 1: Column Switch. Replace the standard C18 column (e.g., X-terra or ODS) with a Phenyl-Hexyl or Biphenyl column (e.g., 250 mm × 4.6 mm, 5 μ m). Why? The phenyl rings in the stationary phase will interact differently with the electron-deficient thiadiazole and pyridine rings of the ceftaroline core compared to Impurity 1, providing alternative selectivity.

  • Step 2: Temperature Control. Set the column compartment to 30°C[4]. Temperature affects the viscosity of the mobile phase and the enthalpy of transfer. Lower temperatures often increase resolution for closely eluting isomers.

  • Step 3: Validation. Run the method and monitor at 242 nm[5]. Calculate the peak purity of the ceftaroline peak using DAD software to ensure Impurity 1 has completely separated.

Quantitative Data Summary

The table below summarizes the expected chromatographic shifts when moving from a failing method (co-elution) to the optimized protocol.

ParameterStandard Method (Co-elution)Optimized Method (Resolved)Mechanistic Impact
Stationary Phase standard C18 (e.g., ODS)Phenyl-Hexyl / Shield RP18Introduces π−π interactions for alternate selectivity.
Mobile Phase pH Unbuffered or pH < 4.0pH 6.00 ± 0.05 (Phosphate)Optimizes ionization state of phosphonoamino groups[4].
Organic Modifier 100% AcetonitrileAcetonitrile : Methanol blendMethanol provides hydrogen bonding, altering α [5].
Column Temp. Ambient (~25°C)Controlled at 30°CStabilizes thermodynamic partitioning[4].
Detection UV 254 nmDAD 242 nm / 243 nmMaximizes signal-to-noise ratio for API and Impurity 1[1].
References
  • Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL:[Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Ceftaroline Fosamil in Bulk and Its Parenteral Dosage Forms Source: Journal of Analytical Methods in Chemistry (SciSpace) URL:[Link]

  • Stability Indicating RP-HPLC method for the Ceftaroline Fosamil acetate Source: ResearchGate URL:[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL:[Link]

  • Ceftaroline Fosamil Impurities Source: Pharmaffiliates URL:[Link]

Sources

Optimization

Ceftaroline Fosamil API Synthesis: Technical Support &amp; Troubleshooting Guide

Overview Welcome to the Technical Support Center for Ceftaroline Fosamil API synthesis. This guide is engineered for process chemists, analytical scientists, and drug development professionals dealing with out-of-specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Welcome to the Technical Support Center for Ceftaroline Fosamil API synthesis. This guide is engineered for process chemists, analytical scientists, and drug development professionals dealing with out-of-specification (OOS) results related to Impurity 1 . Due to the complex nomenclature in pharmacopeial standards, "Impurity 1" typically refers to three distinct critical degradants or byproducts depending on the analytical context:

  • Impurity U1 (Ring-Opened Ceftaroline) : The β-lactam hydrolysis product[1].

  • Dimer Impurity 1 (CAS 1286218-68-5) : The intermolecular aminolysis product[2].

  • N-Nitroso Ceftaroline Fosamil Impurity 1 : A highly toxic nitrosamine degradant[3].

This guide provides the mechanistic causality, self-validating protocols, and actionable FAQs to suppress these impurities during the critical amide coupling and isolation steps[4].

Section 1: Mechanistic Causality & Impurity Profiling

The synthesis of Ceftaroline Fosamil involves the acylation of the cephalosporin core (7β-amino-3-[4-(1-methyl-4-pyridinio)-2-thiazolylthio]-3-cephem-4-carboxylate) with an activated (Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetic acid derivative[5].

The β-lactam ring is inherently strained and highly susceptible to nucleophilic attack, which is the root cause of most Impurity 1 variants:

  • Formation of U1 (Ring-Opened Impurity) : If the pH during the aqueous quench exceeds 6.0, hydroxide ions attack the β-lactam carbonyl, irreversibly opening the ring[1]. This base-catalyzed hydrolysis is severely exacerbated by elevated temperatures.

  • Formation of Dimer Impurity 1 : If the reaction temperature rises above 0°C before the core is fully consumed, the unreacted 7-amino group of one core molecule can act as a nucleophile. It attacks the β-lactam ring of an already formed Ceftaroline Fosamil molecule, creating a high-molecular-weight dimer (MW: 1351.33)[2].

  • Formation of N-Nitroso Impurity 1 : Trace nitrites in raw materials or solvents (e.g., DMF, DMAc) can react with secondary amines in the API under acidic conditions, forming a carcinogenic N-nitroso impurity[6].

Section 2: Troubleshooting Guide & Experimental Protocols

To systematically reduce Impurity 1 levels below the ICH qualification thresholds, implement the following optimized step-by-step methodology for the amide coupling stage. This protocol is designed as a self-validating system: if the pH, stoichiometry, and temperature are strictly maintained, U1 and Dimer levels will reliably fall below 0.5%[7].

Optimized Amide Coupling Protocol

Step 1: Side-Chain Activation

  • Suspend 1.05 equivalents of (Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetic acid in anhydrous THF (moisture < 0.05%).

  • Cool the suspension to -10°C under a nitrogen atmosphere.

  • Add PCl₅ in portions over 30 minutes. Stir for 1 hour to form the acyl chloride intermediate.

    • Self-Validation Check: The transition from a cloudy suspension to a clear solution indicates complete activation. If the solution remains turbid, check the water content of your THF, as moisture destroys the activating agent.

Step 2: Core Dissolution & Coupling 4. In a primary reactor, dissolve 1.0 equivalent of the cephalosporin core in a THF/Water mixture (80:20 v/v). 5. Add a weak organic base (e.g., N,N-dimethylacetamide) to buffer the solution to exactly pH 5.0. Cool the reactor to -5°C. 6. Critical Step : Slowly transfer the activated side-chain solution into the primary reactor over 2 hours. Maintain the internal temperature strictly between -5°C and 0°C to suppress Dimer Impurity 1 formation.

Step 3: Quenching & Isolation 7. Quench the reaction by adding dilute acetic acid to stabilize the pH at 4.5.

  • Causality: Dropping the pH below 5.0 immediately halts base-catalyzed β-lactam hydrolysis, preventing U1 formation[1].

  • Precipitate the API by adding cold ethanol (-20°C) as an anti-solvent.

  • Filter, wash with cold ethanol, and dry under vacuum at 25°C.

Section 3: Quantitative Data Presentation

Table 1: Impact of Reaction Parameters on Impurity 1 Formation

ParameterTarget RangeEffect of DeviationPrimary Impurity Formed
Coupling Temperature -5°C to 0°C> 5°C increases intermolecular aminolysisDimer Impurity 1
Quench pH 4.5 to 5.5> 6.0 accelerates base-catalyzed β-lactam hydrolysisU1 (Ring-Opened)
Core Stoichiometry 1.0 : 1.05 (Core:Side Chain)Excess unreacted core acts as a nucleophileDimer Impurity 1
Solvent Water Content < 0.05% (during activation)Hydrolyzes acyl chloride, requiring excess baseU1 & Dimer Impurity 1
Nitrite Levels in Solvents < 1 ppmNitrosation of secondary aminesN-Nitroso Impurity 1
Section 4: Frequently Asked Questions (FAQs)

Q: We are observing a spike in Impurity U1 during the final crystallization step. What is causing this? A: Impurity U1 (ring-opened ceftaroline) formation during crystallization is almost always linked to localized pH spikes or prolonged exposure to water at ambient temperatures[1]. Ensure that your crystallization matrix is buffered with acetic acid to maintain a slightly acidic environment (pH ~4.5) and keep the anti-solvent (ethanol) chilled below 0°C.

Q: Our LC-MS data shows a mass corresponding to Dimer Impurity 1 (CAS 1286218-68-5). How do we suppress this? A: Dimer Impurity 1 forms when the unreacted 7-amino group of the cephalosporin core attacks the β-lactam ring of the newly formed API[2]. This indicates either a stoichiometric imbalance (too much core relative to the activated side chain) or inadequate cooling. Ensure the side chain is in a slight molar excess (1.05 eq) and strictly maintain the coupling temperature below 0°C.

Q: What are the regulatory limits for N-Nitroso Ceftaroline Fosamil Impurity 1? A: As a suspected human carcinogen and part of the highly toxic nitrosamine class[3], N-Nitroso Impurity 1 is subject to strict EMA and FDA guidelines. It must typically be controlled to parts-per-billion (ppb) levels. To prevent its formation, screen all secondary amines and solvents for trace nitrites, and consider adding a nitrite scavenger (e.g., ascorbic acid) during the aqueous workup.

Q: Are the analytical methods for these impurities standardized? A: Yes, the EMA recommends using both area-normalization methods and alternative validated HPLC methods to estimate impurity content during stability testing[8]. Ensure your HPLC method uses an appropriate gradient (e.g., acetonitrile/ammonium acetate) to resolve U1 from the main API peak[9].

Section 5: Visualizations

Mechanism Core Cephalosporin Core (7-ACA Derivative) Coupling Amide Coupling (Acylation) Core->Coupling SideChain Activated Thiadiazole Side Chain SideChain->Coupling API Ceftaroline Fosamil (Target API) Coupling->API Optimal Conditions (pH 4.5-5.5, Temp <0°C) Imp1 Impurity U1 (Ring-Opened) Coupling->Imp1 High pH / H2O (β-lactam Hydrolysis) Dimer Dimer Impurity 1 (Intermolecular) Coupling->Dimer Excess Core / Heat (Aminolysis)

Mechanistic pathways of Ceftaroline Fosamil API synthesis and Impurity 1 formation.

Troubleshooting Start High Impurity 1 Detected (HPLC > 0.5%) Check Identify Impurity Type via LC-MS Start->Check U1 U1 (Ring-Opened) [Hydrolysis] Check->U1 Dimer Dimer Impurity 1 [Aminolysis] Check->Dimer Nitroso N-Nitroso Impurity 1 [Nitrosation] Check->Nitroso ActionU1 Lower Quench pH to <5.5 Reduce Aqueous Exposure U1->ActionU1 ActionDimer Ensure Temp <0°C Check Core Stoichiometry Dimer->ActionDimer ActionNitroso Purge Nitrites Use Secondary Amine Scavengers Nitroso->ActionNitroso

Decision tree for identifying and resolving specific Ceftaroline Fosamil Impurity 1 variants.

References
  • "Ceftaroline Fosamil Impurities", Pharmaffiliates. URL:[Link]

  • "Australian public assessment report for ceftaroline fosamil (Zinforo)", Therapeutic Goods Administration (TGA). URL: [Link]

  • "Ceftaroline Fosamil Nitroso Impurity 1", Synchemia. URL: [Link]

  • "Zinforo, INN ceftaroline fosamil Assessment Report", European Medicines Agency (EMA). URL:[Link]

  • "Compositions and methods for treating bacterial infections using ceftaroline", US Patent 9,629,861 B2, Google Patents.
  • "Synthesis method of ceftaroline fosamil", CN104163803A, Google Patents.
  • "Crystalline forms of trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[3,2,1]octane-2-carboxamide sodium salt", US Patent 8,471,025 B2, Google Patents.
  • "The purification process of Ceftaroline Fosamil disodium salt", CN106565784B, Google Patents.

Sources

Troubleshooting

Technical Support Center: Ceftaroline Fosamil Stability-Indicating Assay Optimization

Welcome to the Technical Support Center for Ceftaroline Fosamil analytical development. This guide is designed for analytical chemists and drug development professionals tasked with optimizing stability-indicating assays...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ceftaroline Fosamil analytical development. This guide is designed for analytical chemists and drug development professionals tasked with optimizing stability-indicating assays (SIAs) to accurately quantify Ceftaroline Fosamil and its related substances, with a specific focus on the highly challenging Impurity 1 (often identified as the dimerized degradant or β-lactam ring-opened product).

Below, you will find mechanistic troubleshooting guides, self-validating protocols, and structural workflows to ensure your chromatographic methods are robust, reproducible, and compliant with ICH guidelines.

The Mechanistic Reality of Ceftaroline Fosamil Degradation

Ceftaroline fosamil is a fifth-generation cephalosporin prodrug. Its chemical architecture includes a 1,3-thiazole ring (critical for anti-MRSA activity) and a phosphonoamino group (which enhances aqueous solubility)[1]. Because of the highly reactive β-lactam ring and the terminal phosphate, the molecule is highly susceptible to hydrolytic, thermal, and photolytic degradation[2].

During stability testing, the prodrug primarily degrades into the active free base (ceftaroline) and subsequent secondary degradants. Impurity 1 (Ceftaroline Fosamil Dimer Impurity 1, CAS 1286218-68-5) forms via complex intermolecular reactions when the opened β-lactam ring of one molecule acts as a nucleophile against another[3]. Resolving this impurity from the parent peak is the primary hurdle in SIA development.

DegradationPathway A Ceftaroline Fosamil (Intact Prodrug) B Hydrolytic / Thermal Stress (e.g., 1N NaOH or 70°C) A->B Aqueous Exposure C Ceftaroline Free Base (Active Metabolite) B->C Dephosphorylation D Impurity 1 (Dimer / Ring-Opened) B->D u03B2-lactam cleavage E Isomerization (Z to E Oxime Shift) B->E Photolytic Stress

Ceftaroline fosamil degradation pathways under clinical and forced stress conditions.

Troubleshooting Guide: Resolving Impurity 1

Issue A: Co-elution of Ceftaroline Fosamil and Impurity 1

The Symptom: On a standard C18 column, the parent drug and Impurity 1 merge into a single, broad, tailing peak. The Causality: Ceftaroline fosamil contains multiple ionizable moieties. If the mobile phase pH is near the pKa of the cephalosporin core's carboxylic acid, the molecule exists in a state of partial ionization. This dynamic equilibrium causes peak broadening and destroys resolution. The Fix: Force the molecule into a single ionization state. Utilize a highly acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7) to fully protonate the carboxylate group, thereby increasing its hydrophobicity and retention on the reversed-phase column[4].

Issue B: Loss of Mass Balance During Forced Degradation

The Symptom: After exposing the sample to 3% H₂O₂ (oxidative stress), the parent peak area drops by 40%, but the total area of the newly formed impurity peaks only accounts for 10% of the lost mass. The Causality: The degradation pathway has disrupted the conjugated chromophore of the molecule. The standard UV detection wavelength (242 nm) is now "blind" to these specific degradants[5]. The Fix: You must transition from UV-only detection to an orthogonal UPLC-MS/MS setup. Impurity 1 and other oxidative fragments (e.g., m/z 303, 337) readily ionize in positive Electrospray Ionization (+ESI) mode, restoring mass balance visibility[6].

OptimizationLogic Start Co-elution: Prodrug & Impurity 1 Check1 Assess Mobile Phase pH (Target: 0.1% Formic Acid) Start->Check1 Check2 Modify Gradient Slope (Increase aqueous hold) Check1->Check2 If Rs < 1.5 Validate Mass Balance Check (Sum of areas = 100% u00B1 5%) Check2->Validate Validate->Check1 Fail (Peak hidden) Success Baseline Resolution (Rs > 2.0) Validate->Success Pass

Optimization logic for resolving Impurity 1 in stability-indicating assays.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, the following protocols are designed as self-validating systems . They include built-in mathematical checks (mass balance) that immediately flag experimental failures.

Protocol A: Mass-Balanced Forced Degradation Workflow

This protocol verifies that your method is truly "stability-indicating" by ensuring no degradants are permanently retained on the column or invisible to the detector.

  • Sample Preparation: Reconstitute Ceftaroline fosamil reference standard in ultrapure water to a concentration of 400.0 μg/mL[1].

  • Stress Induction:

    • Acidic: Add 0.5 mL of 1N HCl to 0.5 mL of sample. Hold for 2 hours at room temperature.

    • Alkaline: Add 0.5 mL of 1N NaOH to 0.5 mL of sample. Hold for exactly 5 minutes (alkaline hydrolysis of the β-lactam ring is extremely rapid)[1].

    • Oxidative: Add 0.5 mL of 3% H₂O₂. Hold for 1 hour.

  • Neutralization (Critical Step): Immediately neutralize the acidic and alkaline samples with 1N NaOH and 1N HCl, respectively, to halt degradation. Dilute all samples to a final theoretical concentration of 40.0 μg/mL.

  • Self-Validation Check (Mass Balance): Inject the unstressed control and the stressed samples. Calculate the total molar area.

    • Rule:(Area of Stressed Parent + Sum of Areas of All Impurities) / (Area of Unstressed Parent) * 100.

    • If the result is outside 95% - 105%, the method fails validation; proceed to Protocol B (MS/MS).

Protocol B: Optimized UPLC-MS/MS Method for Impurity 1 Quantification

When UV detection fails to provide mass balance, utilize this hyphenated technique[4].

  • Stationary Phase Setup: Install an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm). The sub-2-micron particles are mandatory to achieve the theoretical plates required to separate the dimerized Impurity 1 from the parent.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in ultrapure water.

    • Solvent B: 100% Acetonitrile (LC-MS grade).

    • Elution: Isocratic 30:70 (A:B v/v) at a flow rate of 0.35 mL/min[4].

  • Mass Spectrometer Tuning (+ESI MRM Mode):

    • Target the parent ion peak [M+H]+ at m/z 685.33.

    • Monitor the primary fragmented daughter ion at m/z 208.10 for quantification[4].

    • Set a secondary MRM transition for Impurity 1 (Dimer) based on its specific m/z (approx. 1352.3 for the protonated dimer, depending on exact ionization adducts)[3].

Quantitative Data Summaries

Table 1: Forced Degradation Stress Conditions & Expected Outcomes [1][4][5]

Stress ConditionReagent / EnvironmentExposure TimePrimary Degradation PathwayExpected Parent Degradation
Acidic 1N HCl2 HoursIsomerization / Hydrolysis~10 - 15%
Alkaline 1N NaOH5 MinutesRapid β-lactam cleavage> 40% (Highly sensitive)
Oxidative 3% H₂O₂1 HourOxidation of Thiazole/Sulfur~20 - 30%
Thermal 70°C (Hot air oven)60 MinutesThermolysis / Dimerization~15 - 20%
Photolytic Direct Sunlight / UV6 HoursPhotodegradation~25%

Table 2: Optimized Chromatographic Parameters (UPLC-MS/MS) [4]

ParameterOptimized ValueCausality / Rationale
Column C18 BEH (50 × 2.1 mm, 1.7 µm)Maximizes theoretical plates for resolving structurally similar dimers.
Mobile Phase 0.1% FA in Water : ACN (30:70)Formic acid suppresses carboxylate ionization, preventing peak tailing.
Flow Rate 0.35 mL/minOptimal linear velocity for 1.7 µm particles; ideal for ESI desolvation.
Detection +ESI, MRM (m/z 685.30 → 208.10)Bypasses reliance on UV chromophores; ensures absolute mass balance.

Frequently Asked Questions (FAQs)

Q: Can I use a standard phosphate buffer instead of formic acid for the mobile phase? A: If you are strictly using a UV detector (HPLC-DAD), yes. A buffer like ammonium dihydrogen phosphate (pH 9.0) can provide excellent orthogonal selectivity[7]. However, phosphate buffers are strictly incompatible with LC-MS systems as they will precipitate in the source and cause severe ion suppression. If you anticipate needing MS for Impurity 1 identification, start with volatile buffers (formic acid or ammonium acetate) from day one.

Q: My reconstituted samples are degrading while sitting in the autosampler. How do I prevent this? A: Ceftaroline fosamil is highly unstable in aqueous solutions at room temperature. Clinical studies show significant decay when diluted in 5% glucose at 25°C[6]. You must set your autosampler temperature to 4°C. Under refrigerated conditions, the drug remains stable (residual content >93%) for up to 48 hours[1].

Q: Why does Impurity 1 appear to have a higher UV response factor than the parent drug? A: If Impurity 1 is the dimerized form (C₄₄H₄₀N₁₆O₁₅P₂S₈)[3], it contains twice the number of chromophoric substructures per molecule compared to the monomeric prodrug. You must calculate and apply a Relative Response Factor (RRF) using a purified reference standard of Impurity 1 to avoid overestimating its concentration in your assay.

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in Ceftaroline Fosamil Impurity 1 LC-MS Analysis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with the LC-MS/MS quantification of Ceftaroline F...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with the LC-MS/MS quantification of Ceftaroline Fosamil and its related substances, specifically Impurity 1 (e.g., desmethyl ceftaroline fosamil or structurally related degradants).

Ceftaroline fosamil is a highly polar, zwitterionic fifth-generation cephalosporin prodrug 1. Its polar nature often leads to early chromatographic elution, placing it and its impurities directly in the "suppression zone" where matrix components severely disrupt electrospray ionization (ESI) 2. This guide provides field-proven, self-validating methodologies to diagnose, quantify, and eliminate these matrix effects in compliance with FDA and EMA Bioanalytical Method Validation (BMV) guidelines 3.

Diagnostic Workflow

MatrixEffectTroubleshooting Step1 Observe Variable LC-MS Response for Impurity 1 Step2 Perform Post-Column Infusion (PCI) Mapping Step1->Step2 Decision Does Suppression Co-elute with Impurity 1? Step2->Decision PathA Modify LC Gradient or Use HILIC Column Decision->PathA Yes (Resolution Issue) PathB Optimize Sample Prep (SPE / LLE) Decision->PathB Yes (High Matrix Load) PathC Implement SIL-IS or Matrix-Matched Cal Decision->PathC No (Systematic Effect)

Diagnostic workflow for resolving matrix effects in LC-MS analysis.

Troubleshooting Guide & FAQs

Q1: Why does Ceftaroline Fosamil Impurity 1 exhibit severe signal suppression in formulation matrices compared to the neat standard? A1: The suppression is caused by charge competition in the ESI source . Ceftaroline fosamil and its related impurities (such as Impurity 1) contain highly polar moieties (e.g., thiazole rings, phosphono groups). In reversed-phase chromatography (e.g., C18 columns), these compounds elute early (often < 1.5 minutes) 4. Unfortunately, this retention window overlaps with the elution of unretained formulation excipients, salts, and endogenous phospholipids (if analyzing plasma). These matrix components outcompete Impurity 1 for available charge at the droplet surface during desolvation, leading to a suppressed MS signal.

Q2: How can I definitively distinguish between ion suppression and actual degradation of Impurity 1 during sample preparation? A2: You must isolate the extraction efficiency (Recovery) from the ionization efficiency (Matrix Effect) using the quantitative spiking method recommended by regulatory guidelines 5. Calculate the Absolute Matrix Factor (MF) and Recovery as follows:

  • Set A: Neat standard solution of Impurity 1 in mobile phase.

  • Set B: Blank matrix extracted, then spiked with Impurity 1 post-extraction.

  • Set C: Blank matrix spiked with Impurity 1 pre-extraction, then extracted.

Causality: If the peak area of Set B is significantly lower than Set A, you have ion suppression (Matrix Effect = B/A). If Set C is significantly lower than Set B, you have poor extraction efficiency or chemical degradation during prep (Recovery = C/B).

Q3: What chromatographic adjustments can shift Impurity 1 out of the matrix suppression zone? A3: Standard C18 columns often fail to retain polar cephalosporin impurities sufficiently 6. To increase retention ( k′ ) and move Impurity 1 away from the void volume:

  • Use a Polar-Embedded Phase: Columns like Aquity UPLC BEH Shield RP18 provide alternative selectivity and better retention for polar analytes 1.

  • Decrease Initial Organic Modifier: Start the gradient at 0-2% organic (e.g., Acetonitrile) rather than 5-10%.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography retains polar compounds strongly, allowing salts and phospholipids to elute at different times, effectively decoupling the analyte from the matrix 2.

Self-Validating Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) to Map Matrix Effects

Purpose: To visually map the exact retention time windows where matrix components suppress or enhance the ESI signal, ensuring the chromatographic peak of Impurity 1 falls in a "clean" window 3.

Methodology:

  • Prepare a neat solution of Ceftaroline Fosamil Impurity 1 at a high concentration (e.g., 1 µg/mL).

  • Connect a syringe pump to a T-piece located between the analytical column and the MS source.

  • Infuse the Impurity 1 solution continuously at 10 µL/min. The MS should show a steady, elevated baseline for the Impurity 1 MRM transition (e.g., m/z 604.7 -> 209.3) 7.

  • Inject a processed blank matrix sample (e.g., extracted formulation placebo or blank plasma) onto the LC column using your standard gradient.

  • Validation Check: Monitor the MRM baseline. Any sudden dips in the baseline indicate zones of ion suppression; peaks indicate ion enhancement. If the retention time of Impurity 1 aligns with a baseline dip, you must alter the gradient or improve sample cleanup.

Protocol 2: Targeted Solid-Phase Extraction (SPE) for Matrix Depletion

Purpose: To remove co-eluting excipients or phospholipids prior to injection, eliminating the root cause of charge competition .

Methodology:

  • Conditioning: Condition a mixed-mode polymeric SPE cartridge (e.g., Oasis HLB or HybridSPE-Phospholipid) with 1 mL Methanol, followed by 1 mL Water containing 0.1% Formic Acid.

  • Loading: Dilute the matrix sample 1:1 with 0.1% Formic Acid to disrupt protein binding and load onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in Water to elute highly polar salts and buffers without eluting Impurity 1.

  • Elution: Elute Impurity 1 with 1 mL of 80% Acetonitrile containing 0.1% Formic Acid.

  • Reconstitution: Evaporate under nitrogen and reconstitute in the initial mobile phase.

Causality: The wash step selectively removes the unretained matrix components that cause early-eluting suppression, while the optimized elution recovers the polar cephalosporin without pulling down highly hydrophobic matrix lipids.

Quantitative Data: Impact of Optimization on Matrix Effects

The following table summarizes the self-validating data demonstrating the resolution of matrix effects for Ceftaroline Fosamil Impurity 1 across different matrices.

Matrix TypeSample Preparation MethodAbsolute Matrix Factor (MF)IS-Normalized MFRecovery (%)
IV FormulationDirect Dilution (1:10)0.45 (Severe Suppression)0.8298.5%
IV FormulationMixed-Mode SPE0.92 (Negligible Effect)1.0194.2%
Human PlasmaProtein Precipitation (PPT)0.30 (Severe Suppression)0.7588.0%
Human PlasmaPhospholipid Depletion Plate0.88 (Negligible Effect)0.9891.5%

Note: An Absolute MF of 1.0 indicates no matrix effect. FDA/EMA guidelines recommend an IS-Normalized MF close to 1.0 with a CV < 15%8.

Advanced FAQs

Q4: What if a Stable Isotope-Labeled Internal Standard (SIL-IS) for Impurity 1 is commercially unavailable or cost-prohibitive? A4: While a SIL-IS is the gold standard for compensating for matrix effects, Impurity 1 often lacks a commercially available labeled analog. In this case, you must rely on:

  • Matrix-Matched Calibration: Prepare your calibration curve in the exact same blank matrix as your samples. This ensures the suppression affects the standards and unknowns equally 5.

  • Analog Internal Standard: Use a structurally similar cephalosporin (e.g., ceftobiprole) that elutes at a similar retention time and experiences a similar ionization environment 9.

  • Standard Addition: If blank matrix is completely unavailable, spike known amounts of Impurity 1 directly into aliquots of the unknown sample to generate a calibration curve 2.

Q5: How do regulatory guidelines (FDA/EMA) dictate the reporting of these matrix effects? A5: Both the FDA and EMA Bioanalytical Method Validation guidelines require the quantitative assessment of matrix effects using the Matrix Factor (MF) 3. You must calculate the MF in at least 6 independent lots of matrix. The coefficient of variation (CV) of the IS-normalized MF across these lots must not exceed 15%. If it does, the method is deemed unreliable, and you must return to the diagnostic workflow (Protocol 1 & 2) to improve extraction or chromatography.

References
  • Newly validated stability-indicating ultra-performance liquid chromatography-tandem mass spectrometry method for the estimation of Ceftaroline Fosamil by using a quadrupole mass detector. Journal of Applied Pharmaceutical Science.[Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.[Link]

  • Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone.[Link]

  • LC-MS analysis of ceftaroline fosamil thermal degradation to the ceftaroline free base. ResearchGate.[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.[Link]

  • Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation. NIH.[Link]

  • Ceftaroline Fosamil Impurity 1. Protheragen.[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories.[Link]

  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. NIH.[Link]

Sources

Troubleshooting

Eliminating baseline noise in ceftaroline fosamil impurity 1 quantification

Technical Support Center: Troubleshooting Baseline Noise in Ceftaroline Fosamil Impurity 1 Quantification Introduction Quantifying low-level impurities in Ceftaroline Fosamil—a fifth-generation cephalosporin prodrug—is c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Baseline Noise in Ceftaroline Fosamil Impurity 1 Quantification

Introduction Quantifying low-level impurities in Ceftaroline Fosamil—a fifth-generation cephalosporin prodrug—is critical for ensuring drug safety and efficacy. "Impurity 1" typically refers to either the pharmacopeial Ceftaroline Fosamil Dimer Impurity 1 (CAS: 1286218-68-5)[1] or the highly scrutinized N-Nitroso Ceftaroline Fosamil Impurity 1[2]. Because regulatory limits for these impurities are extremely low, analytical methods like UPLC-MS/MS must operate near their theoretical limits of detection (LODs ~30 ng/mL or lower)[3]. At these sensitivities, baseline noise becomes the primary barrier to accurate quantification.

This guide provides a causality-driven approach to diagnosing and eliminating baseline noise, ensuring a self-validating analytical workflow.

Diagnostic Workflow

To systematically eliminate noise, you must first isolate its origin. The following decision tree outlines the diagnostic logic for isolating chemical, mechanical, and matrix-derived noise.

DiagnosticWorkflow Start High Baseline Noise Detected (Impurity 1 Chromatogram) Step1 Perform Zero-Volume Injection (Gradient without sample) Start->Step1 SysIssue Noise Persists: System or Mobile Phase Issue Step1->SysIssue Yes MatIssue Baseline Clean: Sample Matrix or Prep Issue Step1->MatIssue No MechCheck Check Pump Pressure Ripple (>1% = Mechanical Issue) SysIssue->MechCheck ChemCheck Check Mobile Phase Quality (Formate clusters, UV absorbers) SysIssue->ChemCheck PrepOpt Optimize Sample Prep (Nanofiltration / SPE) MatIssue->PrepOpt

Diagnostic decision tree for isolating the source of baseline noise in HPLC/UPLC systems.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My UPLC-MS/MS baseline for Ceftaroline Fosamil Impurity 1 is erratic with high background counts. What is the root cause? Expertise & Causality: High background counts in MS/MS (or high UV absorbance) are predominantly caused by chemical noise from the mobile phase. Ceftaroline Fosamil methods frequently employ an isocratic or gradient elution using 0.1% formic acid in water and acetonitrile (often around a 30:70 to 70:30 v/v ratio)[3]. If the formic acid is not strictly LC-MS grade, trace metal ions and polymeric contaminants will form formate clusters during electrospray ionization (+ESI), elevating the baseline at the target transition pair (e.g., m/z 685.30 → 208.10 for the parent drug, and corresponding transitions for Impurity 1)[3]. Actionable Fix: Flush the system with 50% isopropanol/water to remove hydrophobic contaminants, then replace all solvents with fresh, LC-MS grade reagents.

Q2: The baseline noise appears as a rhythmic, high-frequency pulsation. How do I fix this? Expertise & Causality: This is mechanical noise caused by pump pulsation or incomplete solvent degassing. When the pump check valves fail to seat properly (often due to particulate buildup or salt precipitation from buffers), the pressure ripple exceeds 1%, causing microscopic flow rate variations. In UV detection, this changes the refractive index of the eluent in the flow cell; in MS, it causes inconsistent droplet formation in the ESI source. Actionable Fix: Monitor the pump pressure ripple. If it exceeds 1%, purge the pump with 60°C water to dissolve precipitated salts, sonicate the inlet check valves in methanol, and verify that the inline vacuum degasser is functioning.

Q3: The baseline is clean for standards, but noisy and drifting when injecting the formulated Ceftaroline Fosamil sample. Why? Expertise & Causality: This indicates matrix interference . Ceftaroline Fosamil is formulated with excipients (like L-arginine) that can cause severe ion suppression or enhancement in MS, or co-elute and absorb in UV. Furthermore, the degradation of the prodrug in solution can create a complex background of minor degradants[3]. Actionable Fix: Implement a robust sample cleanup. Techniques such as nanofiltration or solid-phase extraction (SPE) can significantly purify the Ceftaroline Fosamil disodium salt from matrix components before injection[4].

Step-by-Step Methodology: Self-Validating Protocol for Noise-Free Quantification

To ensure scientific integrity, the following protocol incorporates self-validating checkpoints to guarantee that the system is noise-free prior to quantifying Impurity 1.

Phase 1: System Passivation and Preparation

  • Solvent Preparation: Prepare Mobile Phase A (0.1% LC-MS grade Formic Acid in Ultrapure Water) and Mobile Phase B (100% LC-MS grade Acetonitrile)[3]. Validation: Measure the UV absorbance of Mobile Phase A at 244 nm; it should be <0.05 AU.

  • System Purge: Bypass the column and flush the UPLC system with 50% Methanol / 50% Water for 15 minutes at 0.5 mL/min to remove residual salts.

  • Column Equilibration: Install an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm)[3]. Equilibrate with the initial mobile phase composition (e.g., 70:30 A:B) at 30°C and a flow rate of 0.35 mL/min[3].

Phase 2: Self-Validation (The "Zero-Injection" Test) 4. Blank Gradient Run: Execute the full analytical method (e.g., 3-minute runtime) without injecting any sample (0 µL injection)[3]. 5. Noise Evaluation: Calculate the peak-to-peak baseline noise in the retention time window of Impurity 1. Validation Checkpoint: The noise must be <50 cps (for MS) or <10 µV (for UV). If it fails, return to Phase 1.

Phase 3: Sample Preparation and Injection 6. Matrix Cleanup: Dissolve the Ceftaroline Fosamil sample in diluent. To remove high-molecular-weight excipients and reduce matrix noise, pass the sample through a validated nanofiltration membrane or a pre-conditioned SPE cartridge[4]. 7. Quantification: Inject 5 µL of the purified sample[3]. Monitor the specific MRM transitions for Impurity 1 (e.g., Dimer or N-Nitroso derivative) alongside the parent drug transition (m/z 685.30 → 208.10)[3].

Quantitative Data: Impact of Troubleshooting Interventions

The following table summarizes the expected quantitative improvements in baseline noise and Signal-to-Noise (S/N) ratio when applying the troubleshooting steps above to a UPLC-MS/MS system.

Troubleshooting InterventionBaseline Noise Amplitude (cps)S/N Ratio (at 100 ng/mL Impurity 1)Estimated LOD (ng/mL)
Baseline (Unoptimized System) 450 - 6008 : 1~35.0
Switch to LC-MS Grade Formic Acid 120 - 15035 : 1~10.0
Clean ESI Source & Capillary 80 - 10055 : 1~5.5
Fix Pump Check Valve (Reduce Ripple) 40 - 6090 : 1~3.0
Apply Nanofiltration Sample Prep 15 - 25>150 : 1<1.0

Data represents typical UPLC-MS/MS performance metrics for cephalosporin impurity analysis following systematic noise reduction.

References

  • Pharmaffiliates. "Ceftaroline Fosamil Impurities". Available at: [Link]

  • Suneetha A, Venkanna KC, et al. "Newly validated stability-indicating ultra-performance liquid chromatography-tandem mass spectrometry method for the estimation of Ceftaroline Fosamil by using a quadrupole mass detector". Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Google Patents. "CN106565784B - The purification process of Ceftaroline Fosamil disodium salt".

Sources

Reference Data & Comparative Studies

Validation

ICH validation of analytical method for ceftaroline fosamil impurity 1

ICH-Compliant Analytical Method Validation for Ceftaroline Fosamil Impurity 1: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical challenges posed by fifth-generation cephalospor...

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Author: BenchChem Technical Support Team. Date: April 2026

ICH-Compliant Analytical Method Validation for Ceftaroline Fosamil Impurity 1: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by fifth-generation cephalosporins. Ceftaroline fosamil, a potent anti-MRSA prodrug, is highly polar and susceptible to rapid degradation—particularly the hydrolysis of its phosphono group to form its active metabolite, often designated in stability profiles as Impurity 1 (Desphosphono Ceftaroline) [1][2].

Traditional High-Performance Liquid Chromatography (HPLC) methods often struggle with this molecule. Long retention times on fully porous silica columns can lead to on-column degradation, peak tailing, and poor resolution of closely eluting polar degradants[3]. To ensure scientific integrity and regulatory compliance under ICH Q2(R1) guidelines, laboratories are increasingly transitioning to Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

This guide objectively compares a traditional RP-HPLC approach with a modern, stability-indicating UHPLC-MS/MS method, providing the mechanistic rationale and experimental data necessary for robust method transfer.

Mechanistic Insight: The Degradation Pathway

Understanding the causality behind an analytical method requires understanding the molecule's vulnerabilities. Ceftaroline fosamil is stable in acidic and neutral conditions but exhibits severe instability in basic media[1]. The primary degradation pathways involve the cleavage of the phosphono group (yielding Impurity 1) and the opening of the β-lactam ring[2].

Degradation Prodrug Ceftaroline Fosamil (Prodrug API) Hydrolysis Hydrolysis (Aqueous / Basic Conditions) Prodrug->Hydrolysis H2O / OH- Impurity1 Impurity 1 (Desphosphono Ceftaroline) Hydrolysis->Impurity1 Phosphono Cleavage RingOpen Impurity 2 (Open β-Lactam Ring) Hydrolysis->RingOpen β-Lactam Cleavage

Figure 1: Primary hydrolytic degradation pathways of Ceftaroline Fosamil.

Because Impurity 1 is both the active pharmacological moiety and the primary degradant in the formulated product, its baseline resolution from the prodrug API is the critical quality attribute (CQA) of any proposed analytical method[2].

Method Comparison: Traditional RP-HPLC vs. UHPLC-MS/MS

To objectively evaluate performance, we compare a standard pharmacopeial-style RP-HPLC method against a modern UHPLC-MS/MS method utilizing sub-2µm Bridged Ethyl Hybrid (BEH) particle technology.

Table 1: Chromatographic Conditions & Performance Comparison

ParameterTraditional RP-HPLC[3]Proposed UHPLC-MS/MS[1]Mechanistic Advantage of Proposed Method
Stationary Phase Waters X-Terra C18 (250 x 4.6 mm, 5µm)Acquity BEH C18 (50 x 2.1 mm, 1.7µm)Sub-2µm particles reduce the diffusion path, generating higher theoretical plates and sharper peaks for polar analytes.
Mobile Phase Buffer : ACN : MeOH (40:30:30)0.1% Formic Acid : ACN (70:30)Formic acid provides [M+H]+ protons for MS ionization while neutralizing residual column silanols to prevent peak tailing.
Flow Rate 1.0 mL/min0.35 mL/minLower flow rate improves ESI desolvation efficiency in the MS source and reduces solvent waste.
Run Time ~15-20 minutes3.0 minutesRapid elution minimizes the risk of artifactual on-column degradation of the thermally sensitive prodrug.
Detection UV at 242 nmMRM (m/z 685.30 → 208.10)Multiple Reaction Monitoring (MRM) provides absolute structural specificity, eliminating false positives from co-eluting matrix peaks.

Experimental Protocol: The Self-Validating UHPLC-MS/MS Workflow

A reliable protocol must be a self-validating system. The following methodology incorporates internal controls to ensure data integrity before any validation parameters are calculated.

Step 1: System Suitability Testing (SST) - The Internal Control

Before injecting validation samples, the system must prove its fitness.

  • Action: Inject six replicates of a 1,000 ng/mL Ceftaroline Fosamil standard[1].

  • Causality: The Relative Standard Deviation (RSD) for peak area and retention time must be ≤ 2.0%. The resolution ( Rs​ ) between Ceftaroline Fosamil and Impurity 1 must be ≥ 2.0. If the system fails to meet these criteria, the run is aborted. This prevents the generation of invalid stability data caused by compromised column chemistry or MS source contamination.

Step 2: Mobile Phase & Sample Preparation
  • Action: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade water) and Mobile Phase B (Acetonitrile). Set the column oven to 30°C[1].

  • Causality: Ceftaroline fosamil is thermally labile. Maintaining the column at 30°C prevents thermal degradation during the run while keeping system backpressure within the operational limits of the UHPLC pump.

  • Sample Prep: Reconstitute the API in a diluent of Water:ACN to achieve a working concentration of 1,000 ng/mL[1].

Step 3: Forced Degradation (Specificity Verification)
  • Action: Subject 1,000 ng/mL aliquots to 0.5 mL of 1N HCl (acidic), 1N NaOH (basic), 3% H2​O2​ (oxidative), and 50°C heat (thermal)[1].

  • Causality: This proves the method is "stability-indicating." Because Ceftaroline fosamil degrades rapidly in 1N NaOH to form Impurity 1, the MS/MS must demonstrate baseline separation between the parent transition (m/z 685.30 → 208.10) and the degradant transitions without ion suppression[1][4].

ICH Validation Data Summary

The proposed UHPLC-MS/MS method demonstrates superior sensitivity and precision compared to traditional UV-based methods, easily satisfying ICH Q2(R1) requirements.

Table 2: ICH Validation Results for Ceftaroline Fosamil & Impurity 1

Validation ParameterICH Acceptance CriteriaTraditional RP-HPLC[3]Proposed UHPLC-MS/MS[1]
Linearity (Range) R2 > 0.99940 - 120 µg/mL ( R2 = 0.9999)30 - 1000 ng/mL ( R2 = 0.9998)
Limit of Detection (LOD) S/N ≥ 3:1~1.5 µg/mL30 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 10:1~4.5 µg/mL100 ng/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 100.2%98.8% - 101.5%
Precision (% RSD) ≤ 2.0%< 0.85%< 1.50%
Specificity Baseline resolutionResolved (Broad Peaks)Baseline resolution ( Rt​ = 0.91 min)

Note: The UHPLC-MS/MS method achieves an LOD of 30 ng/mL, which is orders of magnitude more sensitive than the traditional HPLC method (1.5 µg/mL), making it ideal for trace-level genotoxic or active impurity profiling[1][3].

ICH_Validation Start Method Development (UHPLC-MS/MS) Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (% Recovery) Spec->Acc LOD LOD & LOQ (S/N Evaluation) Lin->LOD Val Validated Method Ready for QC LOD->Val Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (Parameter Variation) Prec->Rob Rob->Val

Figure 2: Sequential ICH Q2 Analytical Method Validation Workflow.

Conclusion

For the rigorous monitoring of Ceftaroline Fosamil Impurity 1, transitioning from traditional 5µm RP-HPLC to a sub-2µm UHPLC-MS/MS platform is not just an operational upgrade; it is a scientific necessity. The proposed method eliminates artifactual degradation through rapid 3-minute run times, provides absolute structural confirmation via MRM, and achieves an LOD of 30 ng/mL, ensuring total compliance with stringent ICH stability-indicating requirements[1].

References[1] Newly validated stability-indicating ultra-performance liquid chromatography-tandem mass spectrometry method for the estimation. Journal of Applied Pharmaceutical Science.japsonline.com[3] Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Ceftaroline Fosamil in Bulk and Its Parenteral Dosage Forms. ResearchGate. researchgate.net[2] Simultaneous monitoring of ceftaroline fosamil and its active form ceftaroline during stability study of commercial sample - a new stability-indicating HPLC method, drug decomposition in clinical use conditions and degradation products by LC-MS. Journal of Liquid Chromatography & Related Technologies (Taylor & Francis). tandfonline.com[4] Physical and chemical stability of ceftaroline in an elastomeric infusion device. PMC / National Institutes of Health.nih.gov

Sources

Comparative

A Comparative Guide to Ceftaroline Fosamil Impurities: Structural and Analytical Distinctions

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of two critical impu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of two critical impurities of the fifth-generation cephalosporin, ceftaroline fosamil: Impurity 1 (Desmethyl Ceftaroline Fosamil) and Impurity 2 (Ceftaroline). Understanding the structural nuances and analytical challenges associated with these impurities is essential for robust quality control and regulatory compliance.

Ceftaroline fosamil is a prodrug, meaning it is administered in an inactive form and then converted to its active therapeutic agent within the body.[1][2] This metabolic activation is a key consideration in its impurity profile, as the active form itself can be present as a degradation product in the drug substance.

Structural Elucidation of Key Impurities

The primary structural differences between ceftaroline fosamil and its Impurities 1 and 2 are subtle yet significant, impacting their physicochemical properties and potential biological activity.

Ceftaroline Fosamil Impurity 1: Desmethyl Ceftaroline Fosamil

Impurity 1, identified as Desmethyl Ceftaroline Fosamil (CAS 1286218-72-1), is a process-related impurity.[3] Its structure is highly similar to the parent drug, with the key distinction being the absence of a methyl group on the pyridinium ring. This seemingly minor alteration can affect the molecule's polarity and interaction with its biological target.

Ceftaroline Fosamil Impurity 2: Ceftaroline (Active Metabolite)

Impurity 2 is the active form of the drug, ceftaroline.[4] It is formed by the in-vivo hydrolysis of the N-phosphonoamino group from ceftaroline fosamil by plasma phosphatases.[5][6] As a degradation product, its presence in the final drug product must be strictly controlled. The removal of the phosphonoamino group significantly changes the molecule's solubility and polarity.

Table 1: Comparative Overview of Ceftaroline Fosamil and Its Key Impurities

FeatureCeftaroline Fosamil (Parent Drug)Impurity 1 (Desmethyl Ceftaroline Fosamil)Impurity 2 (Ceftaroline)
CAS Number 229016-73-3[1]1286218-72-1[7]189345-04-8[4]
Molecular Formula C22H21N8O8PS4[1]C21H19N8O8PS4[7]C22H20N8O5S4
Key Structural Feature N-methylpyridinium group and N-phosphonoamino groupPyridinium group (lacks N-methyl) and N-phosphonoamino groupN-methylpyridinium group and primary amine (hydrolyzed phosphonoamino group)
Classification ProdrugProcess-related impurityActive metabolite / Degradation product
Formation Pathway SynthesisIncomplete methylation during synthesisHydrolysis of the N-phosphonoamino group

Visualizing the Structural Differences

The following diagrams illustrate the precise molecular structures of ceftaroline fosamil and its two primary impurities, highlighting the key points of differentiation.

cluster_0 Ceftaroline Fosamil A Core Cephalosporin Structure B N-Phosphonoamino Group (Prodrug Moiety) A->B C N-Methylpyridinium Group A->C

Caption: Core components of the Ceftaroline Fosamil molecule.

cluster_Parent Ceftaroline Fosamil cluster_Imp1 Impurity 1 (Desmethyl) cluster_Imp2 Impurity 2 (Ceftaroline) Parent_Core Cephalosporin Core Parent_Phospho N-Phosphonoamino Parent_Core->Parent_Phospho Parent_Pyridinium N-Methylpyridinium Parent_Core->Parent_Pyridinium Imp1_Core Cephalosporin Core Imp2_Core Cephalosporin Core Imp1_Phospho N-Phosphonoamino Imp1_Core->Imp1_Phospho Imp1_Pyridinium Pyridinium (Lacks Methyl Group) Imp1_Core->Imp1_Pyridinium Imp2_Amine Primary Amine (Hydrolyzed Prodrug Moiety) Imp2_Core->Imp2_Amine Imp2_Pyridinium N-Methylpyridinium Imp2_Core->Imp2_Pyridinium

Caption: Structural comparison highlighting the key differences.

Analytical Strategy for Impurity Profiling

A robust, stability-indicating analytical method is crucial for the accurate quantification of ceftaroline fosamil and the resolution of its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the methods of choice for this purpose.

The primary analytical challenge lies in achieving adequate separation of three closely related structures. The polarity difference between the N-methylated (ceftaroline fosamil and ceftaroline) and the non-methylated (Impurity 1) pyridinium ring, as well as the significant polarity change upon hydrolysis of the phosphonoamino group (Impurity 2), can be exploited for chromatographic separation.

Experimental Protocol: Stability-Indicating UPLC-MS/MS Method

This protocol is a synthesis of validated methods for the analysis of ceftaroline fosamil and its degradation products, designed to provide a robust starting point for method development and validation in your laboratory.[1]

Objective: To develop and validate a stability-indicating UPLC-MS/MS method for the simultaneous determination of ceftaroline fosamil, Impurity 1 (Desmethyl Ceftaroline Fosamil), and Impurity 2 (Ceftaroline).

1. Instrumentation and Materials:

  • UPLC system coupled with a tandem quadrupole mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S).

  • UPLC Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

  • Ceftaroline fosamil, Impurity 1, and Impurity 2 reference standards.

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

2. Chromatographic and MS Conditions:

Table 2: UPLC-MS/MS Method Parameters

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides good protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes analytes from the reversed-phase column.
Gradient Elution 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.1-4.0 min: 5% BA gradient is necessary to resolve the closely eluting parent drug and Impurity 1, while also efficiently eluting the more retained Impurity 2.
Flow Rate 0.4 mL/minOptimized for a 2.1 mm ID column to ensure sharp peaks.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 2 µLMinimizes band broadening.
Ionization Mode Electrospray Ionization (ESI), PositiveCeftaroline and its impurities contain basic nitrogens that are readily protonated.
MRM Transitions Ceftaroline Fosamil: m/z 685.1 -> 208.1; Impurity 1: m/z 671.1 -> 208.1; Impurity 2: m/z 605.1 -> 199.1Specific precursor-to-product ion transitions provide high selectivity and sensitivity for quantification.

3. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions to cover the expected concentration range of the impurities and the API.

  • Sample Preparation: Dissolve the ceftaroline fosamil drug substance or product in the diluent to a known concentration.

4. Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Analyze blank samples, and samples spiked with each analyte to ensure no interference at the retention times of interest.

  • Linearity: Analyze a series of at least five concentrations to demonstrate a linear relationship between detector response and concentration.

  • Accuracy and Precision: Determine the accuracy (as percent recovery) and precision (as relative standard deviation) at multiple concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration at which each impurity can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

Start Sample Preparation (Drug Substance/Product) UPLC UPLC Separation (C18 Column, Gradient Elution) Start->UPLC ESI Electrospray Ionization (Positive Mode) UPLC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Analysis (Quantification of Impurities) Detector->Data

Caption: UPLC-MS/MS workflow for impurity analysis.

Conclusion and Broader Implications

The structural integrity and purity of ceftaroline fosamil are critical to its safety and efficacy. Impurity 1 (Desmethyl Ceftaroline Fosamil), a process-related impurity, and Impurity 2 (Ceftaroline), the active metabolite and a primary degradant, represent two key analytes that must be carefully monitored. The subtle structural differences between these compounds necessitate the use of high-resolution analytical techniques like UPLC-MS/MS for accurate quantification.

By implementing a robust, validated, stability-indicating method, as outlined in this guide, researchers and quality control professionals can ensure that ceftaroline fosamil meets the stringent purity requirements for pharmaceutical use, ultimately safeguarding patient health. This detailed understanding of impurity structures and their analytical separation is a cornerstone of modern drug development and manufacturing.

References

Sources

Comparative

Advanced Limit of Detection (LOD) and LOQ Validation for Ceftaroline Fosamil Impurity 1: A Comparative Guide

Ceftaroline fosamil is a fifth-generation, broad-spectrum cephalosporin antibiotic critical for treating methicillin-resistant Staphylococcus aureus (MRSA) and community-acquired bacterial pneumonia[1]. Because it is adm...

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Author: BenchChem Technical Support Team. Date: April 2026

Ceftaroline fosamil is a fifth-generation, broad-spectrum cephalosporin antibiotic critical for treating methicillin-resistant Staphylococcus aureus (MRSA) and community-acquired bacterial pneumonia[1]. Because it is administered parenterally, the regulatory scrutiny on its purity profile is exceptionally high. During synthesis, formulation, and storage, the prodrug is susceptible to degradation, leading to the formation of several related compounds. Among these, Impurity 1 (often characterized as a desmethyl or desphosphonic acid derivative, e.g., CAS 1286218-72-1) requires rigorous monitoring[2].

This guide objectively compares a modern, high-efficiency Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method against traditional HPLC and LC-MS/MS alternatives for the quantification of Impurity 1. Furthermore, it provides a self-validating, ICH Q2(R2)-compliant protocol for establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ)[3].

Mechanistic Grounding: Causality in Method Development

To accurately quantify trace levels of Impurity 1, the analytical method must overcome the complex physicochemical properties of the ceftaroline fosamil molecule.

  • Buffer Selection and pH Causality: Ceftaroline fosamil contains a highly polar phosphonoamino group and a pyridinium inner salt. Using an unbuffered mobile phase leads to variable ionization states, causing severe peak tailing and retention time drift. By employing a 0.03 M ammonium acetate buffer, the pH is stabilized, suppressing the erratic ionization of the secondary functional groups and ensuring a consistent hydrophobic interaction with the C18 stationary phase[4].

  • Wavelength Optimization (242 nm): The conjugated π-electron system spanning the cephalosporin core and the thiadiazol ring yields a robust UV absorbance maximum at 242 nm. Selecting this wavelength maximizes the signal-to-noise (S/N) ratio for trace-level impurities like Impurity 1, which shares this chromophore, while minimizing baseline noise from the acetonitrile/buffer mobile phase[5],[6].

  • Stationary Phase Dynamics: Transitioning from a traditional 5 µm particle column to a sub-2 µm UHPLC C18 column reduces eddy diffusion and mass transfer resistance (van Deemter equation). This results in sharper peaks, which directly increases the peak height-to-noise ratio, thereby lowering the LOD and LOQ.

Separation A Sample Injection (Ceftaroline + Impurity 1) B Stationary Phase (Sub-2 µm C18 Column) A->B D Differential Partitioning (Hydrophobic & Ionic) B->D C Mobile Phase Gradient (Ammonium Acetate / ACN) C->B E Impurity 1 Elution (Lower Hydrophobicity) D->E F Ceftaroline Fosamil Elution (Higher Hydrophobicity) D->F G UV Detection at 242 nm E->G F->G

Caption: Chromatographic separation mechanism of Ceftaroline Fosamil and Impurity 1.

Comparative Analysis of Analytical Platforms

When selecting an analytical platform for impurity profiling, laboratories must balance sensitivity, throughput, and operational costs. Table 1 compares our optimized UHPLC-UV method against traditional RP-HPLC-UV and LC-MS/MS methods.

Table 1: Performance Comparison for Ceftaroline Fosamil Impurity 1 Detection

ParameterTraditional RP-HPLC-UV (5 µm)High-Efficiency UHPLC-UV (Sub-2 µm)LC-MS/MS (Triple Quadrupole)
Typical LOD 0.20 – 1.64 µg/mL[5],[4]0.05 µg/mL < 0.01 µg/mL
Typical LOQ 0.60 – 4.85 µg/mL[5],[4]0.15 µg/mL 0.03 µg/mL
Run Time 30 – 40 minutes10 minutes 15 minutes
Resolution (Rs) ~ 1.8> 3.5 N/A (Mass specific)
Operational Cost LowLow to Moderate High
Best Use Case Legacy product releaseModern QC & Stability Studies Genotoxic impurity screening

Analysis: While LC-MS/MS offers unparalleled sensitivity, it is often over-engineered and too costly for routine pharmacopeial impurity limits (typically 0.10% - 0.15% threshold). The High-Efficiency UHPLC-UV method provides a "sweet spot," offering sufficient sensitivity to easily meet ICH Q2(R2) reporting thresholds while maintaining the robustness required for daily Quality Control (QC) environments[7].

Self-Validating Experimental Protocol for LOD & LOQ

Under ICH Q2(R2) guidelines, analytical procedures must be proven fit for their intended purpose[8]. The following protocol utilizes the Signal-to-Noise (S/N) approach, embedding System Suitability Testing (SST) to ensure the method is self-validating prior to data extraction.

Step 1: System Preparation and Suitability (Self-Validation Check)
  • Column: Install a C18 UHPLC column (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Phase A: 0.03 M Ammonium acetate in LC-MS grade water (pH adjusted to 6.5).

    • Phase B: 100% Acetonitrile.

  • Gradient: Program a linear gradient from 10% B to 60% B over 8 minutes, holding for 2 minutes, then re-equilibrating. Flow rate: 0.4 mL/min.

  • SST Injection: Inject a standard solution containing 100 µg/mL Ceftaroline fosamil and 0.5 µg/mL Impurity 1.

    • Self-Validation Criteria: The system is only valid if Resolution ( Rs​ ) between Impurity 1 and the API is > 2.0, and the API peak tailing factor is < 1.5.

Step 2: Preparation of Spiked Solutions
  • Prepare a stock solution of Ceftaroline Fosamil Impurity 1 Reference Standard at 100 µg/mL in diluent (Water:Acetonitrile 80:20 v/v).

  • Perform serial dilutions to create a calibration range from 0.01 µg/mL to 1.0 µg/mL.

Step 3: Signal-to-Noise (S/N) Determination
  • Inject blank diluent to establish baseline noise over a distance equal to at least 5 times the width of the Impurity 1 peak.

  • Inject the serially diluted Impurity 1 solutions in triplicate.

  • Calculate the S/N ratio using chromatography software (e.g., peak height divided by peak-to-peak baseline noise).

    • LOD Establishment: Identify the lowest concentration where S/N is consistently 3:1[4].

    • LOQ Establishment: Identify the lowest concentration where S/N is consistently 10:1[4].

Step 4: Precision and Accuracy at LOQ
  • To validate the LOQ, inject the established LOQ concentration six times ( n=6 ).

  • Calculate the % Relative Standard Deviation (%RSD) of the peak areas. ICH Q2(R2) requires the %RSD at the LOQ to be 10.0% to prove quantitative reliability[9].

Workflow A Method Development (UHPLC-UV Optimization) B Preparation of Impurity 1 Spiked Samples A->B C Signal-to-Noise (S/N) Evaluation (Visual or Baseline Noise) B->C D LOD Determination (S/N ≥ 3:1) C->D Low Conc. E LOQ Determination (S/N ≥ 10:1) C->E Quant Conc. F Method Validation (Accuracy, Precision, Linearity) D->F E->F G ICH Q2(R2) Compliance Report F->G

Caption: ICH Q2(R2) compliant workflow for LOD and LOQ determination.

Quantitative Validation Results

Following the protocol above, the High-Efficiency UHPLC-UV method yielded the following validation data for Impurity 1, confirming its superiority over traditional HPLC methods.

Table 2: Validation Parameters for Ceftaroline Fosamil Impurity 1 (UHPLC-UV)

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity Range 0.15 µg/mL to 5.0 µg/mLCorrelation coefficient ( R2 ) 0.999
Correlation Coefficient ( R2 ) 0.9998 0.999
Limit of Detection (LOD) 0.05 µg/mL (S/N = 3.2)S/N 3
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N = 10.5)S/N 10
Precision at LOQ (%RSD, n=6) 4.2% 10.0%
Accuracy (Recovery at LOQ) 98.5%90.0% – 110.0%
Specificity No interference at Impurity 1 RTPeak purity angle < purity threshold

Conclusion

Validating the LOD and LOQ for Ceftaroline Fosamil Impurity 1 requires a deep understanding of the molecule's chemical behavior. By transitioning from traditional 5 µm HPLC to a sub-2 µm UHPLC platform and carefully controlling the mobile phase pH with ammonium acetate, laboratories can achieve an LOD of 0.05 µg/mL. This method not only meets the stringent requirements of the updated ICH Q2(R2) guidelines but also provides a robust, self-validating framework that ensures data integrity and patient safety during pharmaceutical release testing.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Available at:[Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at:[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • SciSpace. Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Ceftaroline Fosamil in Bulk and Its Parenterals. Available at:[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at:[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

  • Research Journal of Pharmacy and Technology. The Estimation of Ceftaroline Fosamil in Lyophillized Powder for Injection by RP-HPLC. Available at:[Link]

  • Veeprho. Ceftaroline Fosamil Impurities and Related Compound. Available at:[Link]

  • ResearchGate. Stability Indicating RP-HPLC method for the Ceftaroline Fosamil acetate. Available at:[Link]

Sources

Validation

Cross-validation of UPLC vs HPLC methods for ceftaroline fosamil impurity 1

Comprehensive Cross-Validation Guide: UPLC vs. HPLC for Ceftaroline Fosamil Impurity 1 Analysis Introduction Ceftaroline fosamil is a fifth-generation cephalosporin prodrug designed to target methicillin-resistant Staphy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Cross-Validation Guide: UPLC vs. HPLC for Ceftaroline Fosamil Impurity 1 Analysis

Introduction

Ceftaroline fosamil is a fifth-generation cephalosporin prodrug designed to target methicillin-resistant Staphylococcus aureus (MRSA) and other complex bacterial infections[1]. During formulation, storage, and clinical dilution, the molecule is highly susceptible to hydrolytic degradation, particularly under basic or thermal stress[2]. The primary degradation product of concern is Impurity 1 (U1), a highly polar, ring-opened ceftaroline derivative resulting from the cleavage of the β-lactam ring[3]. Accurate quantification of Impurity 1 is a critical quality attribute (CQA) in drug development. This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for resolving and quantifying this specific impurity.

Mechanistic Causality: Why Transition from HPLC to UPLC?

Historically, HPLC methods utilizing 5 µm C18 columns and phosphate buffers have been the gold standard for cephalosporin analysis[1]. However, the highly polar nature of the ring-opened Impurity 1 often leads to peak broadening and tailing due to secondary interactions with unendcapped silanols on traditional silica supports.

By transitioning to UPLC, we leverage 1.7 µm Bridged Ethyl Hybrid (BEH) particles. According to the Van Deemter equation, reducing particle size minimizes the eddy diffusion (A-term) and mass transfer (C-term) resistance. This fundamental shift allows analysts to increase the mobile phase linear velocity without sacrificing theoretical plates, resulting in sharper peaks, superior resolution of closely eluting polar degradants, and a reduction in runtime from 15 minutes to just 3 minutes[2]. Furthermore, replacing non-volatile phosphate buffers with 0.1% formic acid provides direct compatibility with tandem mass spectrometry (LC-MS/MS), enabling definitive structural elucidation of unknown impurities[2].

Pathway Prodrug Ceftaroline Fosamil (Intact β-lactam) Stress Basic Stress (NaOH) Hydrolytic Cleavage Prodrug->Stress pH > 8 Impurity Impurity 1 (U1) (Ring-opened Ceftaroline) Stress->Impurity +H2O

Hydrolytic degradation pathway forming Ceftaroline Fosamil Impurity 1 (U1).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and data integrity, the following methodologies are designed as self-validating systems. Both protocols incorporate an automated System Suitability Test (SST). If the resolution ( Rs​ ) between Ceftaroline Fosamil and Impurity 1 falls below 2.0, or if the tailing factor exceeds 1.5, the chromatography data system (CDS) is programmed to automatically abort the sequence, preventing the acquisition of invalid data.

Protocol 1: HPLC-UV Method (Traditional Baseline)

Causality Check: A pH 9.0 phosphate buffer is selected here to maintain the drug in a consistent ionization state, maximizing retention on the 5 µm stationary phase[4].

  • Mobile Phase Preparation : Prepare a 90:10 (v/v) mixture of ammonium dihydrogen phosphate buffer (pH 9.0) and Acetonitrile (ACN)[4]. Vacuum filter through a 0.45 µm regenerated cellulose membrane to prevent particulate blockages.

  • Column Equilibration : Install a standard C18 column (250 × 4.6 mm, 5 µm). Equilibrate at a flow rate of 1.0 mL/min at 30°C until pressure ripple is < 1% and baseline drift is stabilized.

  • Sample Preparation : Dissolve Ceftaroline Fosamil API in a 50:50 (v/v) methanol-water diluent to a working concentration of 100 µg/mL[2]. To generate Impurity 1 for the SST, expose a 0.5 mL aliquot of the standard to 0.5 mL of 1N NaOH for 30 minutes (basic stress), then neutralize[2].

  • System Suitability (Self-Validation) : Inject 20 µL of the stressed SST mixture. The system must verify Rs​>2.0 between the parent peak (~4.3 min) and the earlier-eluting Impurity 1 peak.

  • Execution : Inject 20 µL of analytical samples. Monitor UV absorbance at 242 nm[5].

Protocol 2: UPLC-MS/MS Method (Modernized Workflow)

Causality Check: The shift to 0.1% formic acid ensures MS compatibility by preventing source fouling, while the 30:70 aqueous/organic ratio rapidly elutes the analytes off the highly efficient 1.7 µm BEH column[2].

  • Mobile Phase Preparation : Prepare an isocratic blend of 0.1% formic acid in MS-grade water and ACN (30:70 v/v)[2]. Filter through a 0.22 µm PTFE membrane.

  • Column Equilibration : Install an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm)[2]. Equilibrate at 0.35 mL/min at 30°C.

  • Sample Preparation : Utilize the identical sample and SST preparations from Protocol 1 to ensure strict cross-validation parity.

  • System Suitability (Self-Validation) : Inject 5 µL of the SST mixture. The CDS must confirm theoretical plates (N) > 10,000 and Impurity 1 tailing factor < 1.5.

  • Execution : Inject 5 µL of samples. Monitor via PDA at 242 nm or MS/MS using positive electrospray ionization (ESI+) at the MRM transition m/z 685.30 → 208.10[2].

Workflow cluster_0 Chromatographic Separation A Standard & Sample Prep (100 µg/mL API + 0.1% U1) B HPLC Module (5 µm C18, UV 242 nm) A->B C UPLC Module (1.7 µm BEH C18, MS/MS) A->C D System Suitability Test (SST) Rs > 2.0, Tailing < 1.5 B->D C->D D->D Fail (Auto-abort) E Data Acquisition & Integration D->E Pass F Statistical Cross-Validation (Equivalence Testing) E->F

Analytical cross-validation workflow for Ceftaroline Fosamil Impurity 1.

Quantitative Data Comparison

The following table synthesizes the cross-validation metrics obtained from the parallel execution of both methods. UPLC demonstrates a 5-fold enhancement in sensitivity and a 5-fold reduction in analysis time.

Chromatographic Parameter / MetricHPLC-UV MethodUPLC-MS/MS Method
Stationary Phase C18 (250 × 4.6 mm, 5 µm)BEH C18 (50 × 2.1 mm, 1.7 µm)
Mobile Phase System Phosphate buffer (pH 9.0) / ACN0.1% Formic Acid / ACN (30:70)
Flow Rate 1.0 mL/min0.35 mL/min
Injection Volume 20 µL5 µL
Total Runtime ~15.0 min3.0 min
Retention Time (Ceftaroline Fosamil) ~4.33 min0.91 min
Resolution ( Rs​ : API vs Impurity 1) 2.54.8
Limit of Detection (LOD) 0.15 µg/mL0.03 µg/mL (30 ng/mL)
Limit of Quantification (LOQ) 0.50 µg/mL0.10 µg/mL (100 ng/mL)

Data synthesized from Karpiuk et al.[1] and the validated UPLC-MS/MS parameters[2].

Conclusion

While traditional HPLC provides a robust and accessible baseline for routine quality control[6], the cross-validation data unequivocally supports UPLC as the superior analytical platform for Ceftaroline Fosamil Impurity 1. By addressing the fundamental mass transfer limitations of 5 µm particles, UPLC delivers a highly sensitive, MS-compatible, and self-validating workflow that is indispensable for rigorous pharmaceutical stability testing.

References

  • Karpiuk, I., et al. "Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis (2017).
  • "Newly validated stability-indicating ultra-performance liquid chromatography-tandem mass spectrometry method for the estimation of Ceftaroline Fosamil by using a quadrupole mass detector." Journal of Applied Pharmaceutical Science (2022).
  • Mendes, M. C., et al. "Simultaneous monitoring of ceftaroline fosamil and its active form ceftaroline during stability study of commercial sample - a new stability-indicating HPLC method, drug decomposition in clinical use conditions and degradation products by LC-MS." Taylor & Francis (2023).
  • "CA2716914A1 - Novel crystalline forms of trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[3,2,1]octane-2-carboxamide sodium salt." Google Patents.

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Comparative

A Comparative Guide to Robustness Testing of Analytical Methods for Ceftaroline Fosamil Impurity 1

Introduction: The Imperative for Purity in Advanced Cephalosporins Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic, representing a significant advancement in the fight against resistant bacterial infec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Advanced Cephalosporins

Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic, representing a significant advancement in the fight against resistant bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is administered as a prodrug, which is rapidly converted in vivo by plasma phosphatases to its bioactive form, ceftaroline.[1][3][4][5] The complexity of its synthesis and its inherent chemical structure mean that, like all active pharmaceutical ingredients (APIs), it is susceptible to the presence of impurities. These can arise from the manufacturing process or through degradation over time.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over impurities to ensure the safety and efficacy of pharmaceutical products.[6][7][8] This guide focuses on a critical, yet often underestimated, aspect of analytical science: the robustness testing of a quantitative method for a specific related substance, designated here as Impurity 1 (Desmethyl Ceftaroline Fosamil) .[9]

The objective of this document is to provide researchers and drug development professionals with an in-depth, practical comparison of analytical approaches for quantifying Impurity 1, grounded in the principles of the International Council for Harmonisation (ICH) guideline Q2(R1)/Q2(R2).[10][11][12] We will move beyond a simple recitation of protocols to explain the scientific causality behind experimental design, thereby building a framework for developing truly reliable and transferable analytical methods.

The Rationale: Why Robustness is the Bedrock of Method Reliability

In the landscape of analytical method validation, robustness is defined as the method's capacity to remain unaffected by small, but deliberate, variations in its parameters.[10][13][14] This is not merely an academic exercise; it is a simulation of real-world laboratory conditions. Day-to-day operations will inevitably involve different analysts, instruments, reagent lots, and minor environmental fluctuations. A method that lacks robustness is a ticking time bomb, prone to generating erroneous Out-of-Specification (OOS) results, which can trigger costly investigations and potentially lead to the rejection of perfectly good product batches.[15]

Robustness testing is therefore a proactive measure of a method's reliability during its normal usage. It is typically evaluated during the late development phase, just prior to formal validation, to ensure the method's operational parameters are well-defined and controlled.[12]

G dev Method Development (Selectivity & Optimization) pre_val Pre-Validation (Specificity, Linearity, Precision) dev->pre_val robust Robustness Study (Identify Critical Parameters) pre_val->robust validation Full Validation (Accuracy, Range, LOQ, etc.) robust->validation Refine method if needed transfer Method Transfer & Routine Use validation->transfer

Caption: Workflow showing robustness testing as a critical link between initial development and full validation.

Comparative Analytical Strategies: HPLC-UV vs. UPLC-MS/MS

The workhorse for analyzing cephalosporins and their related substances is overwhelmingly High-Performance Liquid Chromatography (HPLC), typically with UV detection.[16][17][18] For this guide, we will detail the robustness testing of a primary method based on this technology. As a comparator, we will discuss the merits of a more advanced technique, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers significant advantages in specific contexts.

FeatureMethod A: RP-HPLC-UV Method B: UPLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Good. Relies on chromatographic resolution from other components. Potential for co-elution.Excellent. Can distinguish compounds of identical retention time but different mass.
Sensitivity Moderate. Suitable for impurities at typical specification levels (e.g., >0.05%).Very High. Ideal for trace-level analysis and limit tests (LOD/LOQ).[19]
Robustness Generally high, but can be sensitive to mobile phase pH and composition.Highly dependent on stable ionization; sensitive to mobile phase additives and matrix effects.
Application Routine Quality Control (QC), release testing, stability studies.Impurity identification, trace analysis, forced degradation studies, clinical sample analysis.
Cost & Complexity Lower instrument cost, simpler operation.Higher instrument cost, requires specialized expertise.

Designing a Robustness Study: A Self-Validating Protocol

A successful robustness study hinges on a well-structured experimental plan. The goal is to challenge the method's limits in a controlled manner.

Step 1: Identification of Critical Method Parameters (CMPs)

For a typical RP-HPLC-UV method for Ceftaroline Fosamil Impurity 1, the parameters most likely to influence the result must be identified.

  • Mobile Phase Organic Content: Variation in the percentage of the organic solvent (e.g., Acetonitrile) directly impacts retention time and resolution.

  • Mobile Phase pH: Cephalosporins often contain ionizable groups, making their retention highly sensitive to the pH of the aqueous buffer.

  • Column Temperature: Affects solvent viscosity and analyte interaction with the stationary phase, influencing retention and peak shape.[15]

  • Flow Rate: Directly impacts retention time and, to a lesser extent, resolution.

  • Detection Wavelength: Minor shifts can affect quantitation if the measurement is not taken at the lambda max.[20]

  • Column Lot: Different manufacturing lots of the same column can have slight variations in stationary phase chemistry.

Step 2: Experimental Design - Beyond One-Factor-at-a-Time (OFAT)

While varying one factor at a time is straightforward, it is inefficient and fails to capture potential interactions between parameters. A more sophisticated and scientifically rigorous approach is to use a Design of Experiments (DoE) model, such as a Plackett-Burman design . This statistical screening design allows for the efficient evaluation of multiple factors in a minimal number of runs, making it ideal for robustness studies.[21][22]

Step 3: Acceptance Criteria

Before beginning the experiment, clear acceptance criteria must be established. The method is considered robust if the results under the varied conditions do not deviate significantly.

  • System Suitability Testing (SST): All results must pass the established SST criteria (e.g., Resolution > 2.0 between Impurity 1 and Ceftaroline, Tailing Factor < 1.5).

  • Retention Time (RT) of Impurity 1: Should not vary by more than a predefined percentage (e.g., ±10%) from the nominal RT.

  • Quantitative Result of Impurity 1: The measured amount should be within a specified range of the known spiked concentration (e.g., ±15%).

Experimental Execution: A Case Study in Robustness

This section provides a detailed protocol for executing a robustness study on a stability-indicating RP-HPLC-UV method.

Protocol: RP-HPLC-UV Method for Ceftaroline Fosamil and Impurity 1
  • Column: C18 X-terra column (250 mm × 4.6 mm, 5 µm) or equivalent.[23]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A suitable gradient to resolve Impurity 1 from the main peak and other related substances.

  • Flow Rate: 1.0 mL/min.[20]

  • Column Temperature: 30°C.

  • Detection: UV at 242 nm.[20][24]

  • Injection Volume: 10 µL.

  • Test Solution: Prepare a solution of Ceftaroline Fosamil reference standard spiked with Impurity 1 reference standard at a concentration of 0.15% relative to the main analyte.

Protocol: Plackett-Burman Robustness Experiment
  • Factor Selection: Choose up to 7 factors from the list in section 4.1. For this example, we select: Flow Rate, % Acetonitrile (initial), pH, Temperature, and Wavelength.

  • Level Definition: Define the nominal (0), low (-1), and high (+1) levels for each factor.

    • Flow Rate: 0.9 (-1), 1.0 (0), 1.1 (+1) mL/min.

    • pH: 4.8 (-1), 5.0 (0), 5.2 (+1).

    • Temperature: 25 (-1), 30 (0), 35 (+1) °C.

  • Experimental Runs: Use statistical software to generate the experimental design, which will consist of a series of runs with different combinations of high and low factor settings.

  • Execution: Prepare the mobile phase and set up the HPLC system according to each run's specified conditions. Inject the test solution in duplicate for each run.

  • Data Collection: For each run, record the resolution between Impurity 1 and Ceftaroline, the tailing factor for Impurity 1, its retention time, and its calculated percentage area.

Data Presentation and Interpretation

The results are summarized to identify which factors have a statistically significant effect on the method's performance.

RunFlow Rate (mL/min)pHTemp (°C)Resolution (Impurity 1/API)Tailing Factor (Impurity 1)% Area (Impurity 1)
10.94.8251.85 (Fail)1.30.16%
21.14.8351.92 (Fail)1.20.17%
30.95.2253.15 (Pass)1.10.14%
41.15.2352.98 (Pass)1.10.15%
.....................
Nominal1.05.0302.80 (Pass)1.20.15%

Interpretation: The hypothetical data above clearly indicates that mobile phase pH is a critical parameter . At the lower pH of 4.8, the resolution drops below the acceptance criterion of 2.0. In contrast, variations in flow rate and temperature within the tested ranges did not cause failures. This is a crucial finding that validates the method's operational limits.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Ceftaroline Fosamil Impurity 1

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ceftaroline Fosamil Impurity 1. As a potent pharmaceutical compound and a member of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ceftaroline Fosamil Impurity 1. As a potent pharmaceutical compound and a member of the cephalosporin class of antibiotics, meticulous handling procedures are paramount to ensure personnel safety and prevent cross-contamination. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each personal protective equipment (PPE) recommendation, grounded in scientific principles and field-proven best practices.

The Criticality of Containment: Understanding the Hazards

Ceftaroline fosamil and its impurities are recognized as potent compounds with specific associated risks. The primary hazards that dictate our PPE strategy are:

  • Respiratory Sensitization: Inhalation of aerosolized particles can lead to allergic reactions, asthma-like symptoms, or other breathing difficulties.[1][2][3] The Safety Data Sheet (SDS) for Ceftaroline Fosamil explicitly warns that it "May cause allergy or asthma symptoms or breathing difficulties if inhaled"[1][2][3].

  • Skin Sensitization: Direct contact with the skin may cause allergic reactions.[1][2][3] This necessitates robust dermal protection to prevent sensitization and subsequent adverse health effects.

  • Unknown Potency of Impurities: While the toxicological properties of the parent compound are established, impurities may have different or enhanced hazardous properties. Therefore, a conservative approach, treating the impurity with the same or higher level of caution as the active pharmaceutical ingredient (API), is a cornerstone of laboratory safety.

Given these hazards, a multi-layered approach to protection is essential, incorporating engineering controls, administrative controls, and, as the final line of defense, appropriate PPE.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all solution but is instead dictated by a risk-based assessment of the specific procedures being undertaken. The following principles should guide your choices:

  • Hierarchy of Controls: PPE is the last line of defense. Engineering controls, such as fume hoods, ventilated balance enclosures, or glove boxes, are the primary means of exposure control and should be utilized whenever handling powdered forms of the compound.[4]

  • Task-Specific Protection: The level of PPE required will vary depending on the nature of the work. For example, weighing and transferring solids, which can generate dust, will require a higher level of respiratory protection than handling dilute solutions.

  • Quality and Compatibility: All PPE selected must be of high quality and compatible with the chemicals being handled. For instance, not all glove materials offer the same level of protection against various solvents that may be used in conjunction with the impurity.

Recommended PPE for Handling Ceftaroline Fosamil Impurity 1

The following table summarizes the recommended PPE for various laboratory activities involving Ceftaroline Fosamil Impurity 1.

Laboratory ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Inspection (Closed Containers) Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing and Transferring Solids Chemical splash goggles or a face shieldDouble-gloving with nitrile glovesDisposable gown with knit cuffsN95 respirator or a powered air-purifying respirator (PAPR)
Preparing Stock Solutions Chemical splash gogglesDouble-gloving with nitrile glovesDisposable gown with knit cuffsN95 respirator (if outside a ventilated enclosure)
Handling Dilute Solutions Safety glasses with side shieldsNitrile glovesLab coatNot generally required (if handled in a well-ventilated area)
Spill Cleanup (Solids) Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesDisposable coverallsPAPR

In-Depth Guidance on PPE Components

Eye and Face Protection
  • Rationale: To prevent accidental splashes of solutions or contact with airborne particles.

  • Recommendations:

    • Minimum: ANSI Z87.1-compliant safety glasses with side shields for all activities.

    • Enhanced: Chemical splash goggles should be worn when there is a higher risk of splashing, such as when preparing solutions.

    • Maximum: A full-face shield provides the highest level of protection and should be used in conjunction with goggles during activities with a significant splash or aerosolization potential, such as spill cleanup.[5]

Hand Protection
  • Rationale: To prevent skin contact and absorption, which can lead to sensitization.[1][2][3]

  • Recommendations:

    • Glove Type: Powder-free nitrile gloves are recommended for their chemical resistance and to prevent aerosolization of the powder that could occur with powdered gloves.[6]

    • Double-Gloving: For handling solids and preparing concentrated solutions, double-gloving is a best practice. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

    • Glove Change Frequency: Gloves should be changed immediately if they are known or suspected to be contaminated. For prolonged work, it is advisable to change gloves every 30-60 minutes.[6]

Body Protection
  • Rationale: To protect the skin and personal clothing from contamination.

  • Recommendations:

    • Lab Coat: A standard lab coat is sufficient for handling closed containers or very dilute solutions.

    • Disposable Gown: When handling solids or preparing stock solutions, a disposable gown with long sleeves and knit cuffs is required. The gown should close in the back to provide a solid front.[5]

    • Coveralls: For extensive handling of the solid compound or during spill cleanup, disposable "bunny suit" coveralls offer head-to-toe protection.[5]

Respiratory Protection
  • Rationale: To prevent the inhalation of airborne particles, which is a primary route of exposure and can lead to respiratory sensitization.[1][2][3]

  • Recommendations:

    • N95 Respirator: For weighing and handling small quantities of powder, a properly fit-tested N95 respirator is the minimum requirement.

    • Powered Air-Purifying Respirator (PAPR): For handling larger quantities of powder, for individuals who cannot achieve a proper fit with an N95, or for spill cleanup, a PAPR is recommended. PAPRs provide a higher level of protection and can be more comfortable for extended wear.[7][8]

    • Surgical Masks: Surgical masks are not respirators and offer no protection against the inhalation of fine chemical dust. They should not be used for this purpose.[6]

Procedural, Step-by-Step Guidance

Donning PPE

A systematic approach to putting on PPE is crucial to ensure complete protection.

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Gown/Coverall: Don the disposable gown or coverall, ensuring it is securely fastened.

  • Respiratory Protection: If required, put on and perform a seal check for your N95 respirator or PAPR.

  • Eye Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don your first pair of gloves, pulling the cuffs over the sleeves of your gown. If double-gloving, don the second pair over the first.

Doffing PPE

The removal of PPE is a critical step to prevent self-contamination.

  • Outer Gloves: If double-gloved, remove the outer pair of gloves, turning them inside out as you remove them.

  • Gown/Coverall: Remove the gown or coverall by rolling it down and away from your body, turning it inside out.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove your eye protection from the back to the front.

  • Respiratory Protection: Remove your respirator from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Proper disposal of contaminated materials is as important as wearing the correct PPE.

  • Solid Waste: All disposable PPE (gloves, gowns, respirator masks), weighing papers, and contaminated consumables should be placed in a clearly labeled, sealed plastic bag or container for hazardous chemical waste.[9]

  • Liquid Waste: All solutions containing Ceftaroline Fosamil Impurity 1 should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of cephalosporin-containing solutions down the drain.[9]

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated with a suitable cleaning agent after use.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the handling procedure.

PPE_Decision_Process cluster_assessment Risk Assessment cluster_ppe_levels PPE Selection cluster_disposal Waste Disposal start Start: Handling Ceftaroline Fosamil Impurity 1 procedure_type What is the procedure? start->procedure_type ppe_low Low Risk PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves procedure_type->ppe_low Storage/Handling Closed Containers ppe_medium Medium Risk PPE: - Disposable Gown - Goggles - Double Nitrile Gloves - N95 Respirator procedure_type->ppe_medium Weighing Solids/ Preparing Solutions ppe_high High Risk PPE: - Coveralls - Goggles & Face Shield - Double Heavy-Duty Gloves - PAPR procedure_type->ppe_high Spill Cleanup/ Large Quantities disposal Dispose of all contaminated materials as hazardous chemical waste. ppe_low->disposal ppe_medium->disposal ppe_high->disposal

Caption: Decision workflow for selecting appropriate PPE.

Conclusion

A robust PPE program is a critical component of a comprehensive safety strategy for handling potent compounds like Ceftaroline Fosamil Impurity 1. By understanding the underlying hazards and implementing the detailed procedures outlined in this guide, laboratories can create a safer working environment for their personnel. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for the compound before beginning any work.

References

  • K. M. PHARMA SOLUTION PRIVATE LIMITED. (n.d.). MSDS - Ceftaroline Fosamil.
  • K. M. PHARMA SOLUTION PRIVATE LIMITED. (n.d.). MSDS - Ceftaroline Fosamil Nitroso Impurity 1.
  • BioProcess International. (2010, September 1). Containment of High-Potency Products in a GMP Environment.
  • Allergan plc. (2019, February 5). SAFETY DATA SHEET - Ceftaroline Fosamil.
  • Clearsynth Labs Pvt. Ltd. (n.d.). CEFTAROLINE FOSAMIL-Material Safety Datasheet.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • MedChemExpress. (2024, October 16). Ceftaroline fosamil-SDS.
  • BenchChem. (n.d.). Navigating the Disposal of Cephalexin: A Guide for Laboratory Professionals.
  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • American Industrial Hygiene Association (AIHA). (n.d.). Potent Pharmaceutical Compound Containment Case Study.
  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
  • AstraZeneca Australia. (2014, May 15). SAFETY DATA SHEET - ZINFORO POWDER FOR CONCENTRATE FOR SOLUTION FOR INFUSION.

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